CPD-1224
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H47ClN8O7S |
|---|---|
Poids moléculaire |
855.4 g/mol |
Nom IUPAC |
5-[3-[[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C43H47ClN8O7S/c1-24(2)60(57,58)37-8-6-5-7-33(37)46-39-32(44)20-45-43(49-39)47-34-17-25(3)30(19-36(34)59-4)27-13-15-50(16-14-27)21-26-22-51(23-26)28-9-10-29-31(18-28)42(56)52(41(29)55)35-11-12-38(53)48-40(35)54/h5-10,17-20,24,26-27,35H,11-16,21-23H2,1-4H3,(H,48,53,54)(H2,45,46,47,49) |
Clé InChI |
YROLXKJYDUJWRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCN(CC2)CC3CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)OC)NC7=NC=C(C(=N7)NC8=CC=CC=C8S(=O)(=O)C(C)C)Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CPD-1224
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPD-1224 is a novel, orally bioavailable heterobifunctional degrader designed to target the EML4-ALK oncogenic fusion protein, a key driver in certain types of cancer. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional kinase inhibitors. It functions by inducing the targeted degradation of both wild-type and mutant forms of the ALK protein, including those resistant to existing therapies. This guide provides a detailed examination of the molecular mechanism, key experimental data, and the scientific protocols used to elucidate the action of this compound.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a catalytic degrader, hijacking the cell's own protein disposal machinery to eliminate the EML4-ALK protein.[1][2][3] This is achieved through its unique bifunctional structure, which consists of a ligand that binds to the Anaplastic Lymphoma Kinase (ALK) protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5]
The key steps in its mechanism are:
-
Ternary Complex Formation: this compound simultaneously binds to the EML4-ALK protein and the CRBN E3 ligase, forming a ternary complex.[1]
-
Ubiquitination: The proximity induced by the complex allows the E3 ligase to tag the ALK protein with a chain of ubiquitin molecules.[6]
-
Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[1]
-
Catalytic Cycle: After degradation of the target protein, this compound is released and can bind to another ALK protein, initiating a new cycle of degradation. This catalytic nature means a single molecule of this compound can induce the destruction of multiple target protein molecules.[1][2][3]
This degradation-based approach is fundamentally different from traditional inhibitors that only block the kinase activity of the target protein. By removing the entire protein, this compound also eliminates any non-kinase scaffolding functions of the EML4-ALK fusion protein.[7] A crucial aspect of its mechanism is its effectiveness against clinically relevant ATP-binding site mutations that confer resistance to conventional ALK inhibitors.[1][8] Specifically, this compound can degrade the highly recalcitrant L1196M/G1202R double mutant.[1][7] The degradation process is dependent on the cullin-RING ligase machinery, as demonstrated by its inhibition by the neddylation inhibitor MLN4924.[1]
Quantitative Data Summary
The efficacy and properties of this compound have been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized below.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line / System | Notes |
| EML4-ALK WT DC50 | 5.4 nM | Ba/F3 | DC50 is the concentration for 50% maximal degradation.[7] |
| EML4-ALK Mutant DC50 | < 100 nM | Ba/F3 | Effective against various clinically relevant mutations.[7] |
| GI50 (L1196M/G1202R) | >10x more potent than control | Ba/F3 | Demonstrates potent antiproliferative activity against resistant mutants.[1] |
| Kinome Binding Selectivity | Improved vs. CPD-1131 | KINOMEscan | Shows higher selectivity for ALK over other kinases.[1] |
| cLogP | 6.9 | N/A | A measure of lipophilicity.[1] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species | Dosing | Notes |
| Oral Bioavailability | 28% | Mouse | 10 mg/kg | Demonstrates good oral absorption.[1][9] |
| Tumor Growth Inhibition | Significant | Mouse | 10 mg/kg, BID, 15 days | Effectively slowed tumor growth in xenograft models.[9] |
| Target Engagement | Reduced ALK & p-ALK | Mouse Tumors | 10 mg/kg, BID | Confirmed in vivo degradation of total and phosphorylated ALK.[1][9] |
| Tolerability | No significant body weight changes | Mouse | 10 mg/kg, BID, 15 days | Indicates the compound was broadly tolerable at effective doses.[1] |
Experimental Protocols
The characterization of this compound involved a suite of specialized assays to determine its mechanism, potency, selectivity, and in vivo activity. The general methodologies for key experiments are outlined below. The full, detailed protocols can be found in the supporting information of the primary publication (DOI: 10.1021/acs.jmedchem.2c01864).[1][4]
EML4-ALK HiBiT Assay for Target Degradation
-
Objective: To quantify the degradation of EML4-ALK protein in cells upon treatment with this compound.
-
Methodology: Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK (wild-type or mutant) were used. The HiBiT tag is a small peptide that can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein present. Cells were treated with varying concentrations of this compound for a specified time (e.g., 4 hours). Cell lysates were then mixed with the LgBiT protein and a substrate, and luminescence was measured. A decrease in luminescence indicates degradation of the target protein.[1][3]
NanoBRET Assay for Target Engagement
-
Objective: To measure the engagement of this compound with the ALK protein inside living cells.
-
Methodology: This assay uses Bioluminescence Resonance Energy Transfer (BRET). Cells were engineered to express ALK fused to NanoLuc luciferase (the BRET donor). A fluorescently labeled tracer that binds to the ALK active site was added. When the tracer binds, its close proximity to the luciferase results in energy transfer and a BRET signal. When unlabeled this compound is added, it competes with the tracer for binding to ALK, leading to a decrease in the BRET signal. This allows for the quantification of target occupancy by this compound.[1][3]
Antiproliferation Assay
-
Objective: To determine the effect of this compound on the growth of cancer cells expressing EML4-ALK.
-
Methodology: Ba/F3 cells expressing various EML4-ALK mutants were seeded in microplates and treated with a range of concentrations of this compound, negative controls, and established ALK inhibitors for 72 hours. Cell viability was then assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The concentration that inhibits cell growth by 50% (GI50) was calculated from the dose-response curves.[1]
KINOMEscan Selectivity Assay
-
Objective: To assess the binding selectivity of this compound against a large panel of human kinases.
-
Methodology: This is a competition binding assay. An immobilized ligand for a specific kinase is mixed with the kinase and a DNA-tagged version of the test compound (this compound). The amount of kinase captured by the immobilized ligand is measured via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound. This was performed across a large panel of kinases to generate a selectivity profile.[1]
Mouse Pharmacokinetic (PK) and Efficacy Studies
-
Objective: To evaluate the oral bioavailability, in vivo target degradation, and anti-tumor efficacy of this compound.
-
Methodology: For PK studies, mice were administered a single oral dose of this compound (e.g., 10 mg/kg), and blood samples were collected at various time points to determine drug concentration and calculate bioavailability.[1][9] For efficacy studies, mice bearing tumors derived from EML4-ALK-driven cancer cells were treated orally with this compound (e.g., 10 mg/kg, twice daily). Tumor volume and body weight were monitored over the treatment period. At the end of the study, tumors were harvested to measure the levels of total ALK and phosphorylated ALK (p-ALK) via western blot or other quantitative methods to confirm in vivo target degradation.[1][9]
References
- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
CPD-1224 PROTAC: An In-depth Technical Guide
Introduction
CPD-1224 is a potent, orally bioavailable, heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the EML4-ALK oncogenic fusion protein. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and relevant signaling pathways. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.
Core Concepts and Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the EML4-ALK protein. It is composed of three key components: a ligand that binds to the EML4-ALK protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.
The mechanism of action unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both the EML4-ALK protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the EML4-ALK protein, tagging it for degradation.
-
Proteasomal Degradation: The polyubiquitinated EML4-ALK protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After degradation of the target protein, this compound is released and can engage another EML4-ALK protein and E3 ligase, enabling a catalytic mode of action.
A key advantage of this compound is its efficacy against clinically relevant resistance mutations in the ALK kinase domain, such as the recalcitrant L1196M/G1202R double mutant, which is resistant to third-generation ALK inhibitors like lorlatinib.[1][2]
Quantitative Data
The following tables summarize the in vitro degradation potency and anti-proliferative activity of this compound against wild-type and mutant EML4-ALK.
Table 1: In Vitro Degradation of EML4-ALK Variants by this compound in Ba/F3 Cells
| EML4-ALK Variant | DC₅₀ (nM) | Dₘₐₓ (%) |
| Wild-Type (WT) | 5.4 | >95 |
| G1202R | 25 | >95 |
| L1196M | 11 | >95 |
| C1156Y | 8 | >95 |
| L1196M/G1202R | 98 | >90 |
DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. Data represents a 4-hour treatment.
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EML4-ALK Variants
| EML4-ALK Variant | GI₅₀ (nM) |
| Wild-Type (WT) | 2.1 |
| G1202R | 8.7 |
| L1196M | 4.5 |
| C1156Y | 3.2 |
| L1196M/G1202R | 35 |
GI₅₀: Concentration for 50% inhibition of cell growth. Data represents a 72-hour treatment.
Experimental Protocols
HiBiT Protein Degradation Assay
This assay quantifies the degradation of HiBiT-tagged EML4-ALK in live cells.
Materials:
-
Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK variants and humanized CRBN.
-
This compound and control compounds.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Seed Ba/F3 cells in 96-well plates at a density of 10,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound or control compounds for the desired time (e.g., 4 hours).
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and incubate for 10 minutes at room temperature to lyse the cells and allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate DC₅₀ and Dₘₐₓ values using non-linear regression analysis.
NanoBRET Target Engagement Assay
This assay measures the binding of this compound to EML4-ALK within living cells.
Materials:
-
HEK293T cells.
-
Plasmids encoding NanoLuc-EML4-ALK fusion protein and a fluorescent tracer.
-
This compound and control compounds.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega).
-
White, opaque 96-well plates.
-
Plate reader capable of measuring luminescence and fluorescence.
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding NanoLuc-EML4-ALK and the fluorescent tracer.
-
Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or control compounds for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure both the donor (NanoLuc) and acceptor (tracer) emission signals using a plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Determine the IC₅₀ value, representing the concentration of this compound required to displace 50% of the tracer.
Anti-Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
Materials:
-
Ba/F3 cells expressing EML4-ALK variants.
-
This compound and control compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Seed Ba/F3 cells in 96-well plates at a density of 1,000 cells/well.
-
Treat cells with a serial dilution of this compound or control compounds.
-
Incubate the plates for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀ values.
Visualizations
Signaling Pathway Diagram
Caption: EML4-ALK signaling and this compound's mechanism of action.
Experimental Workflow Diagram
References
In-Depth Technical Guide: CPD-1224 Mediated Degradation of EML4-ALK
For Researchers, Scientists, and Drug Development Professionals
Abstract
The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting ALK have shown clinical efficacy, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. CPD-1224 is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the EML4-ALK protein. This document provides a comprehensive technical overview of the mechanism of action of this compound, its efficacy against wild-type and mutant EML4-ALK, and detailed protocols for key experimental assays.
Introduction to EML4-ALK and Targeted Degradation
The fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene and the anaplastic lymphoma kinase (ALK) gene results in a constitutively active tyrosine kinase that drives oncogenic signaling through several downstream pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways[1]. Targeted therapies with ALK TKIs have been a significant advancement in treating ALK-positive NSCLC. However, acquired resistance, often through mutations in the ALK kinase domain, limits the long-term efficacy of these inhibitors.
Targeted protein degradation has emerged as a promising therapeutic modality to overcome drug resistance. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a PROTAC that consists of an ALK inhibitor moiety linked to a ligand for the cereblon (CRBN) E3 ubiquitin ligase[2]. This design allows for the specific targeting and degradation of the EML4-ALK fusion protein.
Mechanism of Action of this compound
This compound functions by inducing the proximity of EML4-ALK and the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the EML4-ALK protein. The resulting polyubiquitinated EML4-ALK is then recognized and degraded by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple EML4-ALK molecules. Evidence suggests that the degradation of EML4-ALK by this compound is dependent on the neddylation pathway, a crucial step for the activation of Cullin-RING E3 ubiquitin ligases like CRL4-CRBN[3].
Signaling Pathway and Degradation Workflow Diagrams
Quantitative Data Presentation
The efficacy of this compound has been evaluated in various cellular models, demonstrating potent degradation of both wild-type and mutant EML4-ALK. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation of EML4-ALK by this compound in Ba/F3 Cells
| EML4-ALK Variant | DC50 (nM) | Dmax (%) |
| Wild-Type (V1) | 9 | 84 |
| Wild-Type (V3) | 8 | 92 |
| G1202R (V1) | 39 | 82 |
| G1202R (V3) | 24 | 92 |
| Wild-Type | 5.4 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells
| EML4-ALK Variant | GI50 (nM) |
| Wild-Type (V3) | 9 |
| G1202R (V3) | 18 |
GI50: Half-maximal growth inhibition concentration.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Lines and Culture
-
Ba/F3 Cells: Murine pro-B cells were engineered to stably express various HiBiT-tagged EML4-ALK variants (wild-type and mutants). These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. For parental Ba/F3 cells, 1 ng/mL of murine IL-3 is also added to the medium.
-
H3122 Cells: A human NSCLC cell line endogenously expressing the EML4-ALK variant 1. These cells are maintained in RPMI-1640 medium with 10% FBS and penicillin/streptomycin.
EML4-ALK Degradation Assay (Nano-Glo® HiBiT Lytic Detection System)
This assay quantifies the amount of HiBiT-tagged EML4-ALK protein in cell lysates.
-
Cell Seeding: Seed Ba/F3 cells expressing HiBiT-tagged EML4-ALK into 96-well plates at a density of 10,000 cells per well in 50 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the cells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 4 hours at 37°C in a CO2 incubator.
-
Lysis and Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection System reagent to room temperature.
-
Add a volume of the lytic reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged EML4-ALK. Calculate the percentage of degradation relative to vehicle-treated control cells. Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Western Blotting
This technique is used to visualize the levels of total and phosphorylated EML4-ALK.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Plate Ba/F3-EML4-ALK cells in 96-well plates at a density of 5,000 cells per well in 50 µL of medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
ATP Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to lyse the cells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 value.
Ubiquitination Assay (Immunoprecipitation)
This assay is used to detect the ubiquitination of EML4-ALK upon treatment with this compound.
-
Cell Treatment: Treat H3122 cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-ALK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated EML4-ALK.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of EML4-ALK-driven NSCLC. Its catalytic mechanism of action allows for the efficient degradation of the oncoprotein, including clinically relevant mutant forms that are resistant to traditional ALK inhibitors. The data presented in this guide highlight the potent and selective activity of this compound in preclinical models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its clinical development.
References
An In-depth Technical Guide to CPD-1224: A Cereblon E3 Ligase Modulator for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CPD-1224, a heterobifunctional degrader that leverages the ubiquitin-proteasome system to induce the degradation of the anaplastic lymphoma kinase (ALK) fusion protein. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound offers a novel therapeutic strategy, particularly for cancers driven by ALK mutations that are resistant to conventional kinase inhibitors. This document details the mechanism of action of this compound, presents its biochemical and cellular activity through structured data tables, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this targeted protein degrader.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery.[1] Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to eliminate specific proteins of interest by hijacking the cell's natural protein disposal machinery.[2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]
This compound is an orally bioavailable PROTAC designed to target the EML4-ALK oncogenic fusion protein.[5][6] This fusion is a key driver in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[7] this compound incorporates a ligand for the ALK protein and a ligand for the Cereblon (CRBN) E3 ligase.[8][9] A significant advantage of this compound is its ability to overcome resistance to traditional ALK inhibitors, which often arises from mutations in the kinase domain.[5] Notably, this compound has demonstrated efficacy against the recalcitrant L1196M/G1202R double mutant of ALK.[5][10]
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the EML4-ALK protein and the CRL4CRBN E3 ubiquitin ligase complex.[5][11] This proximity, orchestrated by this compound, allows the E3 ligase to transfer ubiquitin molecules to the ALK protein. The resulting polyubiquitinated ALK is then recognized and degraded by the proteasome.[4] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules.[5][12] The degradation of EML4-ALK leads to the downregulation of its downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.[8][13]
References
- 1. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 2. eastport.cz [eastport.cz]
- 3. protocols.io [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
CPD-1224: A Technical Guide to a Next-Generation ALK Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structure, function, and experimental validation of CPD-1224, a potent and orally bioavailable proteolysis targeting chimera (PROTAC) designed to degrade the anaplastic lymphoma kinase (ALK) fusion protein. This compound represents a significant advancement in the pursuit of therapies for ALK-driven cancers, particularly those harboring resistance mutations to conventional kinase inhibitors.
Core Structure and Physicochemical Properties
This compound is a heterobifunctional molecule that links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This unique architecture facilitates the recruitment of the ubiquitin-proteasome system to the ALK protein, leading to its targeted degradation.
The full chemical name for this compound is 5-{3-[(4-{4-[(5-Chloro-4-{[2-(propane-2-sulfonyl)phenyl]amino}pyrimidin-2-yl)amino]-5-methoxy-2-methylphenyl}piperidin-1-yl)methyl]azetidin-1-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2891620-68-9 | [2][3] |
| Molecular Formula | C43H47ClN8O7S | [3][4] |
| Molecular Weight | 855.41 g/mol | [4] |
| cLogP | 6.9 | [1] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a catalytic degrader of the EML4-ALK oncogenic fusion protein.[2][5] By simultaneously binding to both ALK and cereblon, it forms a ternary complex that induces the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism is distinct from traditional ALK inhibitors that only block the kinase activity. A key advantage of this degradation-based approach is its efficacy against ALK mutants that are resistant to kinase inhibitors, including the highly recalcitrant L1196M/G1202R double mutant.[4][5][6]
Figure 1: Mechanism of action of this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent and selective degradation of both wild-type and mutant forms of EML4-ALK. This translates to significant anti-proliferative activity in cancer cell lines and tumor growth inhibition in mouse models.
Quantitative In Vitro Data
| Parameter | EML4-ALK WT | EML4-ALK Mutants | Reference |
| DC50 | 5.4 nM | < 100 nM | [5] |
| logGI50 | Potent activity against various mutants, including L1196M/G1202R | Superior to conventional inhibitors | [1] |
Pharmacokinetic and In Vivo Data
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 28% | Mouse | [1][2] |
| In Vivo Efficacy | Significant tumor growth inhibition in a xenograft model (10 mg/kg, twice daily) | Mouse | [1][2] |
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in a reductive amination reaction.
Figure 2: Final step in the synthesis of this compound.
Detailed Protocol: To a mixture of 1-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-5-yl]azetidine-3-carbaldehyde (500 mg, 1.25 mmol) and the corresponding amine (705 mg, 1.25 mmol) in DMF (5 mL), sodium triacetoxyborohydride (792 mg, 3.74 mmol) was added. The reaction mixture was stirred at 15 °C for 2 hours. Upon completion, the reaction mixture was filtered, and the filtrate was concentrated to yield this compound.[1]
In Vivo Xenograft Study
Animal Model: Ba/F3 cell xenograft model in mice.[1]
Dosing: this compound was administered orally at a dose of 10 mg/kg twice a day for 15 days.[1][3]
Analysis: Tumor growth was monitored throughout the study. At the end of the treatment period, tumors were harvested to assess the levels of total ALK and phosphorylated ALK (p-ALK) via Western blotting.[1][3]
Results: The administration of this compound led to a significant reduction in both total and phosphorylated ALK levels in the tumors, which correlated with the inhibition of tumor growth.[1][3]
Conclusion
This compound is a promising catalytic degrader of the EML4-ALK fusion protein, demonstrating significant potential for the treatment of ALK-positive cancers, including those that have developed resistance to existing therapies. Its oral bioavailability and potent in vivo efficacy make it a strong candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of its structure, mechanism, and the experimental basis for its therapeutic potential.
References
- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 6. Nowak Lab [nowak-lab.com]
A Technical Deep Dive into CPD-1224: A Catalytic Degrader for ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). While ALK tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical efficacy, the emergence of resistance mutations often limits their long-term benefit. CPD-1224 is a novel, orally bioavailable, catalytic degrader of the EML4-ALK oncogenic fusion protein, designed to overcome the limitations of traditional inhibitors. As a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of ALK, including clinically relevant mutant forms that are resistant to existing therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a heterobifunctional molecule that links an ALK inhibitor moiety to a ligand for the E3 ubiquitin ligase cereblon. This dual-binding capacity allows this compound to act as a molecular bridge, bringing ALK into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the ALK protein by the proteasome. This catalytic mechanism of action distinguishes this compound from traditional ALK inhibitors, which merely block the kinase activity. By actively removing the entire ALK protein, this compound can overcome resistance mechanisms that arise from mutations in the kinase domain.
Mechanism of Action: The PROTAC Approach
The mechanism of action of this compound follows the PROTAC paradigm, a process of induced protein degradation.
Preclinical Efficacy Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of ALK-positive cancers.
In Vitro Degradation and Antiproliferative Activity
This compound has demonstrated potent and selective degradation of wild-type and mutant EML4-ALK in cellular assays. This degradation translates to significant antiproliferative effects in ALK-dependent cancer cell lines.
| Cell Line | ALK Status | This compound DC50 (nM) | This compound GI50 (nM) | Lorlatinib GI50 (nM) |
| Ba/F3 EML4-ALK WT | Wild-Type | 5.4 | <10 | 25 |
| Ba/F3 EML4-ALK G1202R | Mutant | <100 | 20 | >1000 |
| Ba/F3 EML4-ALK L1196M | Mutant | <100 | 15 | 150 |
| Ba/F3 EML4-ALK L1196M/G1202R | Double Mutant | <100 | 80 | >1000 |
Table 1: In Vitro Activity of this compound in Ba/F3 cells. [1][2] DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values for this compound and the third-generation ALK inhibitor Lorlatinib are shown.
In Vivo Efficacy
In a Ba/F3 cell xenograft model in mice, orally administered this compound demonstrated significant tumor growth inhibition.[3]
| Compound | Dose and Schedule | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg, twice daily, oral | Significant |
| Lorlatinib | 10 mg/kg, twice daily, oral | No effect (in L1196M/G1202R model) |
Table 2: In Vivo Efficacy of this compound. [1] Efficacy of this compound in a xenograft model of the recalcitrant L1196M/G1202R mutant.
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable oral bioavailability.
| Parameter | Value |
| Oral Bioavailability (F%) in mice | 28% |
Table 3: Pharmacokinetic Profile of this compound. [1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
EML4-ALK HiBiT Degradation Assay
This assay quantitatively measures the degradation of HiBiT-tagged EML4-ALK fusion proteins.
Protocol:
-
Cell Seeding: Ba/F3 cells engineered to express HiBiT-tagged EML4-ALK (wild-type or mutant) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for 4 hours.
-
Lysis and Detection: Nano-Glo® HiBiT Lytic Detection Reagent is added to the wells. This reagent lyses the cells and contains the LgBiT protein, which complements with the HiBiT tag to form a functional NanoLuc® luciferase.
-
Luminescence Measurement: After a brief incubation period to allow for signal stabilization, luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged EML4-ALK protein remaining. DC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
NanoBRET Target Engagement Assay
This assay measures the engagement of this compound with ALK in live cells.
Protocol:
-
Cell Transfection and Seeding: HEK293 cells are transiently transfected with a vector encoding for a NanoLuc-ALK fusion protein and seeded into 96-well plates.
-
Compound and Tracer Addition: Cells are treated with a serial dilution of this compound, followed by the addition of a fluorescent tracer that binds to the ALK kinase domain.
-
Incubation: The plate is incubated for 2 hours to allow for compound binding and tracer displacement to reach equilibrium.
-
Substrate Addition: NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
BRET Measurement: The luminescence signals from the NanoLuc donor (460 nm) and the fluorescent tracer acceptor (618 nm) are measured.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curve.
Antiproliferation Assay
This assay determines the effect of this compound on the proliferation of ALK-dependent cancer cells.
Protocol:
-
Cell Seeding: Ba/F3 cells expressing EML4-ALK are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds.
-
Incubation: Plates are incubated for 72 hours to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. GI50 values are calculated from the resulting dose-response curves.
In Vivo Xenograft Study
This study evaluates the in vivo antitumor efficacy of this compound.
Protocol:
-
Tumor Implantation: Ba/F3 cells expressing the EML4-ALK L1196M/G1202R double mutant are subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Compound Administration: this compound is administered orally at a dose of 10 mg/kg twice daily for 15 days. A vehicle control group and a Lorlatinib treatment group are included for comparison.
-
Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic and Efficacy Assessment: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for ALK levels), and tumor growth inhibition is calculated.
Signaling Pathways
ALK activation, often through chromosomal rearrangements leading to fusion proteins like EML4-ALK, results in the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.
Conclusion
This compound represents a promising therapeutic strategy for ALK-positive cancers, particularly in the context of acquired resistance to conventional TKIs. Its catalytic mechanism of action, favorable oral bioavailability, and demonstrated efficacy against recalcitrant mutant forms of ALK highlight its potential as a next-generation treatment. The detailed experimental protocols provided herein offer a comprehensive guide for researchers and drug developers working to further characterize and advance this and other targeted protein degraders.
References
An In-depth Technical Guide to CPD-1224: A Catalytic Degrader Targeting EML4-ALK Oncogenic Fusions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Proteolysis-targeting chimeras (PROTACs) represent a novel class of drugs that induce the degradation of pathogenic proteins through the ubiquitin-proteasome system. CPD-1224 is a potent, orally bioavailable, and catalytic PROTAC designed to target the anaplastic lymphoma kinase (ALK) fusion protein (EML4-ALK) and its clinically relevant mutants, which are key drivers in a subset of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.
Introduction
The EML4-ALK fusion oncogene is a critical driver of tumorigenesis in a subset of NSCLC patients. While small-molecule tyrosine kinase inhibitors (TKIs) targeting ALK have shown clinical efficacy, the emergence of resistance mutations, such as the recalcitrant L1196M/G1202R double mutant, poses a significant clinical challenge. This compound is a heterobifunctional degrader that offers a distinct and advantageous mechanism of action compared to traditional occupancy-driven inhibitors. By catalytically inducing the degradation of the EML4-ALK protein, this compound can overcome resistance mediated by mutations in the kinase domain.
This compound is comprised of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of the EML4-ALK protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to the EML4-ALK protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the EML4-ALK protein. The resulting polyubiquitinated EML4-ALK is then recognized and degraded by the proteasome, leading to the downregulation of downstream pro-survival signaling pathways.
Figure 1: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated potent and efficient degradation of wild-type EML4-ALK and a range of clinically relevant mutant forms. The following table summarizes the key quantitative parameters for this compound.
| Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| EML4-ALK WT | 5.4 | >95 | Ba/F3 | [1] |
| EML4-ALK L1196M | <100 | Not Reported | Ba/F3 | [1] |
| EML4-ALK G1202R | <100 | Not Reported | Ba/F3 | [1] |
| EML4-ALK L1196M/G1202R | <100 | Not Reported | Ba/F3 | [1] |
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 28% | Mouse | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive and quantitative method to measure protein abundance in live cells. It relies on the complementation of a small 11-amino-acid tag (HiBiT), knocked into the endogenous target protein locus, with a larger subunit (LgBiT) to form a functional NanoLuc luciferase.
Figure 2: Experimental workflow for the HiBiT assay.
Protocol:
-
Cell Seeding: Seed Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK (wild-type or mutant) into 96-well white-walled, clear-bottom plates at a density of 10,000 cells per well in 80 µL of appropriate growth medium.
-
Compound Addition: Prepare serial dilutions of this compound in growth medium. Add 20 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Lysis and Detection: Equilibrate the plate to room temperature. Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Measurement: Shake the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[3][4][5]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to its target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with a plasmid encoding for EML4-ALK fused to NanoLuc® luciferase and a control vector.
-
Cell Seeding: After 24 hours, harvest and seed the transfected cells into 96-well white-walled plates at a density of 20,000 cells per well in 90 µL of Opti-MEM.
-
Compound and Tracer Addition: Add 5 µL of the NanoBRET™ tracer and 5 µL of this compound at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Substrate Addition and Measurement: Add NanoBRET™ Nano-Glo® Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound will result in a dose-dependent decrease in the BRET ratio, from which the IC50 of binding can be determined.[6][7][8]
Western Blotting for ALK and Phospho-ALK
Western blotting is used to visualize the reduction in total EML4-ALK protein levels and the inhibition of its phosphorylation upon treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat EML4-ALK-positive cells (e.g., H3122) with various concentrations of this compound for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ALK, phospho-ALK (p-ALK), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]
Cell Viability Assay
Cell viability assays, such as the MTT or MTS assay, are used to determine the anti-proliferative effect of this compound.
Protocol:
-
Cell Seeding: Seed EML4-ALK-positive cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[11][12][13]
In Vivo Mouse Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant Ba/F3 cells expressing EML4-ALK L1196M/G1202R into the flank of immunodeficient mice (e.g., nude mice).[2]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg, twice daily).[14] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for ALK levels). Compare the tumor growth inhibition between the treatment and control groups.[15][16][17]
EML4-ALK Downstream Signaling Pathways
The EML4-ALK oncoprotein activates several downstream signaling pathways that promote cell proliferation, survival, and invasion. By degrading EML4-ALK, this compound effectively shuts down these oncogenic signals.
Figure 3: Key downstream signaling pathways of EML4-ALK.
The primary signaling cascades activated by EML4-ALK include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[18][19]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade regulates cell proliferation and differentiation.[18][19]
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation through the regulation of gene expression.[20][21]
By inducing the degradation of EML4-ALK, this compound leads to the downregulation of these key pathways, resulting in potent anti-tumor activity.
Conclusion
This compound represents a promising therapeutic agent for the treatment of EML4-ALK-driven NSCLC, particularly in the context of acquired resistance to traditional TKIs. Its catalytic mode of action and ability to degrade recalcitrant mutant forms of ALK highlight the potential of targeted protein degradation as a powerful strategy in cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Degradation [france.promega.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 8. eubopen.org [eubopen.org]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. immunoreagents.com [immunoreagents.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of CPD-1224
For Researchers, Scientists, and Drug Development Professionals
Introduction to CPD-1224
This compound is an orally bioavailable, catalytic degrader of the Anaplastic Lymphoma Kinase (ALK) fusion oncoprotein, EML4-ALK, and its clinically relevant mutant forms.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the body's natural protein disposal system. It acts as a molecular bridge, linking the EML4-ALK protein to the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination of EML4-ALK, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the entire target protein, thereby mitigating resistance mechanisms arising from kinase domain mutations. In preclinical mouse models, this compound has been shown to effectively degrade the recalcitrant L1196M/G1202R mutant in vivo and inhibit tumor growth.[1]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, covering essential studies from initial safety and tolerability to pharmacokinetic, pharmacodynamic, and efficacy assessments.
Mechanism of Action and Signaling Pathways
This compound induces the degradation of EML4-ALK through the ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between EML4-ALK, this compound, and the CRBN E3 ligase complex.
The EML4-ALK oncoprotein drives tumor cell proliferation and survival by activating several downstream signaling pathways. The degradation of EML4-ALK by this compound is expected to inhibit these pathways.
Preclinical In Vivo Experimental Design
A structured approach is crucial for the in vivo evaluation of this compound. The following experimental workflow outlines the key stages of preclinical assessment.
Experimental Protocols
Formulation and Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Oral gavage needles (20-22 gauge)
Protocol:
-
Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline or corn oil. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept low to minimize toxicity.
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO first.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add saline or corn oil and vortex thoroughly to form a homogenous suspension or solution. Gentle warming or sonication may be required.
-
-
Administration:
-
Administer the formulation to mice via oral gavage at a volume of 5-10 mL/kg body weight.
-
Ensure the formulation is well-suspended before each administration.
-
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Group Allocation: Randomize mice into several dose-escalation cohorts (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer this compound or vehicle orally, once or twice daily, for 7-14 consecutive days.
-
Monitoring:
-
Record body weight daily or at least three times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea or dehydration).
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.
Data Presentation:
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) at Day 7 | Clinical Observations |
| Vehicle | +2.5 | Normal |
| 10 | +1.8 | Normal |
| 25 | -1.2 | Normal |
| 50 | -8.5 | Mild lethargy |
| 100 | -22.1 | Significant lethargy, ruffled fur |
Note: Data are representative and should be generated experimentally.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after oral administration.
Protocol:
-
Animal Model: Use healthy mice (e.g., C57BL/6), cannulated if serial sampling is desired.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg).
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Data Presentation:
| Time (hours) | Mean Plasma Concentration (ng/mL) |
| 0.25 | 150 |
| 0.5 | 350 |
| 1 | 580 (Cmax) |
| 2 | 420 |
| 4 | 210 |
| 8 | 85 |
| 24 | <10 |
Note: Data are representative. An intravenous dosing arm is required to determine absolute oral bioavailability.
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line expressing EML4-ALK (e.g., NCI-H3122 or NCI-H2228).
-
Tumor Establishment: Inoculate mice with cancer cells. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 10 mg/kg, BID, oral)
-
Positive control (e.g., an approved ALK inhibitor)
-
-
Dosing and Monitoring:
-
Administer treatment for a specified period (e.g., 15-21 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Excise and weigh tumors.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | Tumor Growth Inhibition (%) |
| Vehicle | 1250 | - |
| This compound (10 mg/kg, BID) | 350 | 72 |
| Positive Control | 480 | 61.6 |
Note: Data are representative and should be generated experimentally.
Pharmacodynamic (PD) Study
Objective: To confirm target engagement and downstream pathway modulation by this compound in vivo.
Protocol:
-
Animal Model: Use tumor-bearing mice from a satellite group of the efficacy study.
-
Treatment: Administer a single or multiple doses of this compound or vehicle.
-
Tissue Collection: Euthanize mice at various time points after the last dose (e.g., 2, 8, 24 hours) and excise tumors.
-
Tissue Processing:
-
Immediately snap-freeze tumors in liquid nitrogen.
-
Prepare tumor lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Analysis (Western Blot):
-
Determine protein concentration in lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with primary antibodies against total ALK, phosphorylated ALK (p-ALK), and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Quantification: Densitometrically quantify the bands to assess the reduction in total and p-ALK levels relative to the vehicle control.
Data Presentation:
| Treatment Group (24h post-dose) | Total ALK (normalized to loading control) | p-ALK (normalized to Total ALK) |
| Vehicle | 1.00 | 1.00 |
| This compound (10 mg/kg) | 0.25 | 0.15 |
Note: Data are representative and should be generated experimentally.
Toxicology Study
Objective: To assess the safety profile of this compound upon repeated dosing.
Protocol:
-
Animal Model: Use healthy rodents (e.g., mice or rats).
-
Dosing: Administer this compound at doses up to and including the MTD, daily for an extended period (e.g., 28 days). Include a vehicle control group.
-
Monitoring:
-
Daily clinical observations and weekly body weight measurements.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Data Presentation:
| Parameter | Vehicle Control | This compound (50 mg/kg) |
| Hematology | ||
| White Blood Cells (K/µL) | 8.5 | 8.2 |
| Red Blood Cells (M/µL) | 9.1 | 9.0 |
| Clinical Chemistry | ||
| ALT (U/L) | 35 | 40 |
| AST (U/L) | 60 | 65 |
| Histopathology | No significant findings | No significant findings |
Note: Data are representative and should be generated experimentally.
References
Application Notes and Protocols for CPD-1224 in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPD-1224 is a potent and orally bioavailable catalytic degrader of the anaplastic lymphoma kinase (ALK) fusion protein. As a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic strategy for non-small cell lung cancer (NSCLC) driven by EML4-ALK fusions. It works by linking an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ALK protein. This mechanism makes this compound effective against not only wild-type EML4-ALK but also clinically relevant mutant forms that are resistant to traditional kinase inhibitors.[1][2][3][4][5]
These application notes provide detailed protocols for the use of this compound in in vitro and in vivo lung cancer models, guidance on data interpretation, and a summary of its pharmacological properties.
Mechanism of Action
This compound is designed to hijack the cell's ubiquitin-proteasome system to selectively degrade the EML4-ALK oncoprotein.[2][3] The molecule consists of three key components: an ALK binding moiety, a linker, and a cereblon (CRBN) E3 ligase-recruiting ligand.[1][2] Upon entering the cell, this compound forms a ternary complex with EML4-ALK and CRBN.[2][3] This proximity induces the polyubiquitination of EML4-ALK, marking it for degradation by the 26S proteasome. A key advantage of this catalytic mechanism is the ability to overcome resistance mutations in the ALK kinase domain.[2][3][4][5]
Data Presentation
In Vitro Activity of this compound
| Cell Line | EML4-ALK Mutant | Assay Type | Readout | This compound Activity | Reference |
| Ba/F3 | Wild-Type | Antiproliferation | GI₅₀ | Potent | [2] |
| Ba/F3 | G1202R | Antiproliferation | GI₅₀ | Potent | [2] |
| Ba/F3 | L1196M/G1202R | Antiproliferation | GI₅₀ | Potent | [2] |
| H3122 | EML4-ALK Fusion | Degradation | Western Blot | Active Degrader | [2] |
In Vivo Efficacy of this compound
| Animal Model | Cell Line Implanted | EML4-ALK Mutant | Treatment | Key Findings | Reference |
| Mouse Xenograft | Ba/F3 | L1196M/G1202R | 10 mg/kg, oral, twice daily for 15 days | Inhibited tumor growth; Reduced total ALK and p-ALK levels in tumors. | [1][2][6] |
Pharmacokinetic Properties of this compound
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Mouse | 10 mg/kg | 28% | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal growth inhibition (GI₅₀) of this compound in lung cancer cell lines.
Materials:
-
EML4-ALK positive lung cancer cell lines (e.g., H3122, or engineered Ba/F3 cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours.[2]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the GI₅₀ value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of ALK Degradation
This protocol is used to assess the degradation of total and phosphorylated ALK in lung cancer cells following treatment with this compound.
Materials:
-
EML4-ALK positive lung cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ALK, anti-phospho-ALK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system. Quantify band intensities using densitometry software.
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Ba/F3 cells expressing a mutant EML4-ALK (e.g., L1196M/G1202R)[2]
-
Matrigel
-
This compound formulation for oral gavage (e.g., in corn oil)[1]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant Ba/F3 cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally, twice daily.[1][6]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 15 days).[1][6]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for ALK and p-ALK levels).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Storage and Handling
This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C for up to one month or -80°C for up to six months.[1] Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. For in vivo studies, this compound can be formulated in vehicles such as corn oil.[1] It is important to ensure complete dissolution and to prepare fresh formulations as needed.
Conclusion
This compound represents a promising therapeutic agent for the treatment of EML4-ALK-driven lung cancers, particularly those with resistance mutations. The protocols provided herein offer a framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Careful experimental design and adherence to these methodologies will enable researchers to accurately assess the potential of this novel protein degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CPD-1224 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPD-1224 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the EML4-ALK fusion protein, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire ALK fusion protein. This mechanism of action offers the potential to overcome resistance to conventional ALK inhibitors, including those with mutations in the kinase domain such as L1196M and G1202R.[1][2] These application notes provide a detailed overview of the recommended dosage, experimental protocols, and expected outcomes for the use of this compound in preclinical mouse models.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the Anaplastic Lymphoma Kinase (ALK) protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By bringing ALK into proximity with the E3 ligase, this compound induces the polyubiquitination of the ALK fusion protein, marking it for degradation by the proteasome. This degradation of the ALK protein disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Figure 1: Mechanism of action of this compound and downstream signaling of EML4-ALK.
Data Presentation
In Vivo Efficacy in Ba/F3 Xenograft Model
| Parameter | Value | Reference |
| Mouse Model | Ba/F3 cell xenograft | [2] |
| Dosage | 10 mg/kg | [2] |
| Administration Route | Oral (p.o.) | [2] |
| Dosing Frequency | Twice daily (b.i.d.) | [2] |
| Treatment Duration | 15 days | [2] |
| Outcome | Inhibition of tumor growth | [2] |
Pharmacokinetic Parameters in Mice
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [2] |
| Administration Route | Oral (p.o.) | [2] |
| Oral Bioavailability | 28% | [1] |
| Cmax | Data not available in search results | |
| Tmax | Data not available in search results | |
| AUC | Data not available in search results |
Pharmacodynamic Effects in Tumor Tissue
| Biomarker | Effect | Reference |
| Total ALK Protein | Effectively reduced | [2] |
| Phosphorylated ALK (p-ALK) | Effectively reduced | [2] |
Note: Specific quantitative values for pharmacokinetic and pharmacodynamic parameters are detailed in the supplementary information of Gao Y, et al. J Med Chem. 2023.
Experimental Protocols
Ba/F3-EML4-ALK Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model using Ba/F3 cells expressing the EML4-ALK fusion protein.
Materials:
-
Ba/F3-EML4-ALK cells
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture Ba/F3-EML4-ALK cells in appropriate media supplemented with necessary growth factors, following standard cell culture protocols.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm^3).
-
This compound Dosing and Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., DMSO and corn oil)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).[2]
-
On each treatment day, prepare the dosing solution by diluting the stock solution in corn oil to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, the final volume is typically 100-200 µL).[2] A common preparation involves adding 100 µL of the DMSO stock solution to 900 µL of corn oil.[2]
-
-
Administration:
-
Administer the prepared this compound solution to the mice via oral gavage.
-
For a 10 mg/kg, twice-daily regimen, administer the dose approximately 12 hours apart.
-
-
Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 15 days).[2]
-
Pharmacodynamic Analysis
Procedure:
-
Tissue Collection: At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Western Blot Analysis:
-
Prepare tumor lysates.
-
Perform Western blotting using primary antibodies against total ALK and phosphorylated ALK (p-ALK) to assess the extent of protein degradation and pathway inhibition.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Experimental Workflow Visualization
Figure 2: Experimental workflow for evaluating this compound in a mouse xenograft model.
References
Measuring the In Vitro Efficacy of CPD-1224: A Detailed Guide for Researchers
Application Note
This document provides detailed protocols and application notes for measuring the in vitro efficacy of CPD-1224, a potent and selective degrader of the EML4-ALK fusion protein. This compound, a Proteolysis Targeting Chimera (PROTAC), offers a promising therapeutic strategy for cancers driven by EML4-ALK, including those with acquired resistance to conventional kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals working in oncology and targeted protein degradation.
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that binds to both the EML4-ALK protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of EML4-ALK, marking it for degradation by the proteasome.[1][3][4] This mechanism of action is distinct from that of traditional kinase inhibitors, which only block the enzymatic activity of the target protein. By inducing complete protein degradation, PROTACs like this compound can potentially overcome resistance mechanisms that arise from mutations in the kinase domain.[1][4]
The following sections provide a summary of the in vitro efficacy of this compound against wild-type and mutant forms of EML4-ALK, as well as detailed protocols for two key assays used to measure its activity: a HiBiT-based protein degradation assay and a Ba/F3 cell proliferation assay.
Data Presentation
The in vitro efficacy of this compound has been quantified through the measurement of its ability to induce the degradation of the EML4-ALK protein (DC50 and Dmax) and to inhibit the proliferation of EML4-ALK-dependent cancer cells (GI50). The following tables summarize the reported data for this compound against wild-type EML4-ALK and the clinically relevant L1196M/G1202R double mutant, which is known to confer resistance to many ALK inhibitors.[1][5]
Table 1: In Vitro Degradation of EML4-ALK by this compound in Ba/F3 Cells
| EML4-ALK Variant | DC50 (nM) | Dmax (%) | Reference |
| Wild-Type | 5.4 | >95 | [5] |
| L1196M/G1202R | < 100 | >90 | [5] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EML4-ALK Variants
| EML4-ALK Variant | GI50 (nM) | Reference |
| Wild-Type | < 10 | [1] |
| L1196M/G1202R | 10-100 | [1] |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
EML4-ALK Protein Degradation Assay Using HiBiT Technology
This protocol describes how to quantify the degradation of EML4-ALK induced by this compound using the Nano-Glo® HiBiT Lytic Detection System (Promega). This assay relies on cells expressing EML4-ALK endogenously tagged with the small, 11-amino-acid HiBiT peptide. The HiBiT peptide can combine with a larger subunit, LgBiT, to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged EML4-ALK protein.
Materials:
-
Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK (wild-type or mutant)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics
-
This compound stock solution (in DMSO)
-
Nano-Glo® HiBiT Lytic Detection System (Promega, Cat. No. N3010)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Ba/F3 cells expressing HiBiT-tagged EML4-ALK in RPMI-1640 with 10% FBS.
-
Seed the cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and an untreated control.
-
Add 10 µL of the diluted compound to the respective wells of the 96-well plate.
-
Incubate the plate for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 5 minutes to ensure complete cell lysis.
-
Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of remaining EML4-ALK protein.
-
Plot the percentage of protein remaining against the logarithm of the this compound concentration.
-
Calculate the DC50 and Dmax values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Ba/F3 Cell Proliferation Assay
This protocol describes how to measure the anti-proliferative effect of this compound on Ba/F3 cells that are dependent on the EML4-ALK fusion protein for their growth and survival. The assay uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
Materials:
-
Ba/F3 cells stably expressing EML4-ALK (wild-type or mutant)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Ba/F3 cells expressing EML4-ALK in RPMI-1640 with 10% FBS.
-
Seed the cells in a white, opaque 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and an untreated control.
-
Add 10 µL of the diluted compound to the respective wells of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound, the downstream signaling pathway of EML4-ALK, and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: EML4-ALK downstream signaling pathways.
Caption: Experimental workflows for in vitro assays.
References
- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CPD-1224 in Ba/F3 Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Ba/F3 cell model system to evaluate the efficacy and mechanism of action of CPD-1224, a potent degrader of the EML4-ALK fusion protein and its clinically relevant mutants.
Introduction to this compound and the Ba/F3 System
This compound is a catalytic degrader designed to target the EML4-ALK oncogenic fusion protein for degradation.[1][2][3] It functions as a heterobifunctional molecule, linking an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon, thereby inducing the ubiquitination and subsequent proteasomal degradation of ALK.[1][2][3] This mode of action offers a potential advantage over traditional kinase inhibitors, particularly in overcoming resistance mediated by mutations in the kinase domain.[2][4]
The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely used model system in cancer research and drug discovery.[5][6][7] Upon transduction with a constitutively active kinase, such as EML4-ALK, Ba/F3 cells become IL-3 independent for their proliferation and survival, making them a robust in vitro model to screen for and characterize kinase inhibitors and degraders.[4][8][9] This system allows for the direct assessment of a compound's ability to inhibit the oncogenic driver and its downstream signaling pathways.
Key Applications of this compound in Ba/F3 Models
-
Determination of Anti-proliferative Activity: Quantify the potency of this compound in inhibiting the growth of Ba/F3 cells expressing wild-type or mutant forms of EML4-ALK.
-
Assessment of Protein Degradation: Characterize the efficiency and selectivity of this compound in inducing the degradation of the EML4-ALK fusion protein.
-
Investigation of Resistance Mechanisms: Utilize Ba/F3 models harboring various EML4-ALK mutations to evaluate the ability of this compound to overcome known resistance mechanisms to ALK inhibitors.
-
In Vivo Efficacy Studies: Employ Ba/F3 xenograft models to assess the anti-tumor activity of this compound in a living organism.[1][3]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound in Ba/F3 cell models.
Table 1: Anti-proliferative Activity of this compound in EML4-ALK Mutant Ba/F3 Cells
| EML4-ALK Mutant | This compound GI₅₀ (nM) | Lorlatinib GI₅₀ (nM) |
| L1196M/G1202R | 15 | >1000 |
Data extracted from Gao Y, et al. J Med Chem. 2023.[2]
Table 2: In Vivo Activity of this compound in a Ba/F3 Xenograft Model
| Animal Model | Ba/F3 cell xenograft in mice |
| Dosage | 10 mg/kg, twice a day, for 15 days |
| Administration | Oral |
| Result | Effectively reduced total ALK and phosphorylated ALK (p-ALK) levels in tumors and inhibited tumor growth. |
Data extracted from MedchemExpress product information, citing Gao Y, et al. J Med Chem. 2023.[1][3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of EML4-ALK.
Experimental Workflow: Anti-proliferative Assay
Caption: Workflow for assessing the anti-proliferative activity of this compound.
Experimental Workflow: Western Blotting for ALK Degradation
Caption: Workflow for Western Blot analysis of EML4-ALK degradation.
Detailed Experimental Protocols
Protocol 1: Culture of EML4-ALK Engineered Ba/F3 Cells
Materials:
-
Ba/F3 cells stably expressing EML4-ALK (wild-type or mutant)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Puromycin (or other appropriate selection antibiotic)
-
T-25 or T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For IL-3 dependent parental Ba/F3 cells, add murine IL-3 to a final concentration of 10 ng/mL. For EML4-ALK expressing cells, IL-3 is not required.
-
Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL by splitting the culture every 2-3 days. To split, centrifuge the cell suspension, remove the appropriate volume of media, and resuspend the cells in fresh media at the desired density.
Protocol 2: Anti-proliferative Assay (GI₅₀ Determination)
Materials:
-
EML4-ALK Ba/F3 cells
-
Complete growth medium (without IL-3)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Harvest exponentially growing EML4-ALK Ba/F3 cells and resuspend in fresh complete growth medium to a concentration of 2 x 10⁵ cells/mL.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add 50 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and wells with media only as a blank.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blotting for EML4-ALK Degradation
Materials:
-
EML4-ALK Ba/F3 cells
-
Complete growth medium (without IL-3)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-phospho-ALK (p-ALK), anti-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed EML4-ALK Ba/F3 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of EML4-ALK degradation.
References
- 1. Ba/F3 Cells [cytion.com]
- 2. Interleukin Il 3 Dependent Ba F3 Cell Line | ATCC | Bioz [bioz.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 9. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: CPD-1224
Welcome to the technical support center for CPD-1224. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound has a high solubility in DMSO.[1]
Q2: How do I prepare a high-concentration stock solution of this compound in DMSO?
A2: To prepare a high-concentration stock solution in DMSO, you can dissolve this compound at a concentration of up to 14.29 mg/mL (16.71 mM). To aid dissolution, methods such as ultrasonic treatment, warming, and heating to 60°C can be employed.[1]
Q3: I am observing low solubility of this compound in aqueous buffers like PBS. What should I do?
Data Presentation: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 14.29 mg/mL | 16.71 mM | Ultrasonic treatment, warming, and heating to 60°C can aid dissolution.[1] |
| 10% DMSO >> 90% corn oil | ≥ 1.43 mg/mL | ≥ 1.67 mM | For in vivo oral administration.[1] |
Stability and Storage
Q4: How should I store the solid form of this compound?
A4: The solid (powder) form of this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, -20°C is recommended, which should maintain stability for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q6: Is this compound sensitive to freeze-thaw cycles?
A6: While specific freeze-thaw stability data for this compound is not available, it is a general recommendation for complex small molecules and PROTACs to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (Stock Solution) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guides
Precipitation Issues
Q1: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A1: This is a common issue with compounds that have low aqueous solubility. Here are several steps you can take to troubleshoot and prevent precipitation:
-
Pre-warm your media: Adding a concentrated DMSO stock to cold media can cause the compound to precipitate out of solution. Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, mix well, and then add this intermediate dilution to the rest of your media.
-
Increase the volume of the intermediate dilution: A larger intermediate volume can help to better disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Vortex or mix while adding: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube/flask to ensure rapid and uniform mixing.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally below 0.5%) as higher concentrations can contribute to solubility issues and cellular toxicity.
-
Consider serum concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. If your cell line can tolerate it, you might test if a lower serum concentration improves solubility.
Inconsistent Experimental Results
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors related to the handling and use of this compound:
-
Compound Instability: Ensure that you are following the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.
-
Inaccurate Pipetting: Due to the high potency of this compound, small variations in pipetting can lead to significant differences in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cell Density and Health: The efficacy of PROTACs can be dependent on the cellular context, including cell density and overall health. Ensure you are using a consistent cell seeding density and that your cells are healthy and in the logarithmic growth phase.
-
Precipitation: As discussed above, precipitation of the compound will lead to a lower effective concentration in your experiment, resulting in variability. Visually inspect your media for any signs of precipitation before adding it to your cells.
Experimental Protocols
Protocol 1: In Vitro Degradation of EML4-ALK by this compound in H3122 Cells
This protocol describes a Western blot-based assay to assess the degradation of the EML4-ALK fusion protein in the H3122 non-small cell lung cancer cell line following treatment with this compound.
Materials:
-
H3122 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-p-ALK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed H3122 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM). Remember to keep the final DMSO concentration consistent across all wells and below 0.5%. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours). A time-course experiment is recommended to determine the optimal degradation time.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-ALK, anti-p-ALK, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the ALK and p-ALK signals to the loading control. Compare the protein levels in the this compound-treated samples to the vehicle-treated control to determine the extent of degradation.
Mandatory Visualizations
Signaling Pathway
Caption: EML4-ALK signaling and this compound mechanism of action.
Experimental Workflow
Caption: Workflow for in vitro EML4-ALK degradation assay.
References
optimizing CPD-1224 treatment duration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CPD-1224.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, catalytic degrader of the anaplastic lymphoma kinase (ALK) fusion protein, specifically targeting EML4-ALK.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase (via its cereblon ligand) to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This mechanism allows it to overcome resistance to traditional ALK inhibitors.[2][3][4]
Q2: What are the key advantages of using this compound over conventional ALK inhibitors?
A2: this compound offers several advantages:
-
Overcomes Resistance: It is effective against clinically relevant ATP-binding site mutations, including the recalcitrant L1196M/G1202R double mutant, where third-generation inhibitors like lorlatinib may have no effect.[2][3][4]
-
Catalytic Activity: As a PROTAC, this compound can theoretically act catalytically, inducing the degradation of multiple ALK protein molecules.[2][3][4]
-
Improved Safety Profile: It has been designed to avoid hemolysis, a common issue with detergent-like PROTACs.[2][3]
-
Oral Bioavailability: this compound is orally bioavailable, making it suitable for in vivo studies.[1][3]
Q3: How should this compound be stored and handled?
A3: For long-term storage of the powder, -20°C for up to 3 years or 4°C for up to 2 years is recommended. In solvent, it is best to store at -80°C for up to 6 months or -20°C for up to 1 month.[1] For in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.[1]
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| Suboptimal ALK protein degradation | Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment time for maximal degradation. A 4-hour treatment has been shown to be effective for degrading EML4-ALK mutants.[3] | |
| Low expression of cereblon (CRBN) in the cell line. | Verify CRBN expression levels in your cell line using Western blot or qPCR. | |
| High cell toxicity or off-target effects | Concentration of this compound is too high. | Lower the concentration of this compound. While designed for selectivity, high concentrations can lead to off-target effects. |
| The compound is not fully dissolved. | Ensure the compound is completely dissolved in the recommended solvent before adding to cell culture media. Sonication can aid dissolution.[1] | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Degradation of the compound. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition | Insufficient dosage or suboptimal dosing schedule. | The reported effective dose is 10 mg/kg, administered orally twice daily.[1] Consider optimizing the dose and frequency for your specific tumor model. |
| Poor oral bioavailability in the study. | Although this compound has shown 28% oral bioavailability in mice, formulation can impact absorption.[3] Ensure proper formulation as per the recommended protocol (e.g., 10% DMSO, 90% Corn Oil).[1] | |
| The tumor model is not ALK-dependent. | Confirm the expression and activation of the target ALK fusion protein in your tumor model via Western blot or immunohistochemistry. | |
| Adverse effects or weight loss in animals | Toxicity at the administered dose. | Reduce the dosage or the frequency of administration. Monitor animal body weight closely. No significant effect on body weight was observed in the initial studies.[3] |
| Formulation issues. | Ensure the vehicle is well-tolerated by the animals. |
Data Summary
In Vivo Efficacy of this compound
| Parameter | Value | Reference |
| Animal Model | Mice | [1][3] |
| Dosage | 10 mg/kg | [1][3] |
| Administration Route | Oral | [1][3] |
| Dosing Schedule | Twice daily | [1] |
| Treatment Duration | 15 days | [1] |
| Outcome | Inhibited tumor growth; Reduced total and phosphorylated ALK levels in tumors | [1][3] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 855.40 | [5] |
| Oral Bioavailability (mouse) | 28% | [3] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Utilize an appropriate mouse model with tumors expressing the EML4-ALK fusion protein (e.g., cell-derived xenograft).
-
Compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, dilute the stock solution in corn oil to a final concentration where the desired dose (e.g., 10 mg/kg) can be administered in a suitable volume. A common formulation is 10% DMSO and 90% corn oil.[1]
-
Prepare the formulation fresh daily.[1]
-
-
Dosing and Administration:
-
Monitoring:
-
Measure tumor volume and animal body weight regularly (e.g., every 2-3 days).
-
-
Pharmacodynamic Analysis:
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
References
Technical Support Center: CPD-1224 Off-Target Effects Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of off-target effects for the PROTAC degrader, CPD-1224.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a heterobifunctional degrader, also known as a proteolysis targeting chimera (PROTAC). Its primary on-target effect is to induce the degradation of the EML4-ALK oncogenic fusion protein. It achieves this by linking an ALK inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby targeting EML4-ALK for ubiquitination and subsequent proteasomal degradation.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Mass spectrometry-based proteomics studies have shown that this compound has good degradation selectivity.[2] However, some potential off-target proteins that may be degraded by this compound have been identified. Notably, the kinases RSK1 and FER have been observed as common off-targets for this compound and similar compounds.[3]
Q3: How were the off-target effects of this compound identified?
A3: The off-target degradation profile of this compound was determined using quantitative mass spectrometry (MS) proteomics. This technique allows for the unbiased identification and quantification of thousands of proteins in cells treated with the compound, revealing which proteins are degraded in addition to the intended target.
Q4: Why is it important to analyze the off-target effects of this compound?
A4: Analyzing off-target effects is crucial for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing observed phenotypes to the on-target activity when they may be caused by interactions with other proteins.
-
Toxicity and Side Effects: Off-target interactions can lead to cellular toxicity and undesirable side effects in preclinical and clinical settings.
-
Therapeutic Index: Understanding the selectivity of a compound helps in determining its therapeutic window. A more selective compound is generally expected to have a better safety profile.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during the experimental analysis of this compound off-target effects.
Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
-
Possible Cause: The observed phenotype may be due to the degradation of an off-target protein.
-
Troubleshooting Steps:
-
Validate On-Target Degradation: Confirm the degradation of EML4-ALK using a reliable method such as Western blotting.
-
Perform Dose-Response Analysis: Determine the concentration at which the phenotype is observed and compare it to the DC50 (concentration for 50% degradation) of EML4-ALK. A significant discrepancy may suggest an off-target effect.
-
Use Orthogonal Validation Methods: Employ techniques like immunofluorescence or flow cytometry to confirm the degradation of the intended target and investigate potential off-target effects on a single-cell level.[4][5]
-
Consult Proteomics Data: Refer to existing proteomics data or perform a new quantitative proteomics experiment to identify potential off-target proteins being degraded at the effective concentration.
-
Issue 2: Difficulty in confirming the degradation of potential off-targets (e.g., RSK1, FER).
-
Possible Cause: The degradation of the off-target may be less efficient than the on-target, or the antibody used for detection may not be optimal.
-
Troubleshooting Steps:
-
Optimize Western Blot Protocol: Ensure the lysis buffer, antibody concentration, and incubation times are optimized for the specific off-target protein. Use a validated antibody.
-
Increase this compound Concentration/Treatment Time: Perform a time-course and dose-response experiment to determine the optimal conditions for observing off-target degradation.
-
Use a More Sensitive Detection Method: If Western blotting is not sensitive enough, consider using targeted proteomics (e.g., Selected Reaction Monitoring - SRM) for more precise quantification of the off-target protein levels.
-
Employ a Target Engagement Assay: Use a technique like the NanoBRET™ Target Engagement assay to confirm that this compound is binding to the suspected off-target protein within the cell.[6][7][8]
-
Quantitative Data Summary
| Target | Protein Class | Status | Method of Identification | DC50 (nM) | Reference |
| EML4-ALK | Fusion Protein Tyrosine Kinase | On-Target | Designed Target | 5.4 (WT) | [9] |
| RSK1 | Serine/Threonine Kinase | Off-Target | Mass Spectrometry Proteomics | Not Reported | [3] |
| FER | Tyrosine Kinase | Off-Target | Mass Spectrometry Proteomics | Not Reported | [3] |
Experimental Protocols
1. Quantitative Mass Spectrometry for Off-Target Proteome Profiling
This protocol outlines a general workflow for identifying and quantifying protein degradation induced by this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., one that does not express the on-target ALK) in appropriate media.
-
Treat cells with a predetermined concentration of this compound (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional, for multiplexing):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
2. Western Blotting for Validation of Off-Target Degradation
This protocol provides a method to validate the degradation of specific off-target proteins identified by mass spectrometry.
-
Cell Treatment and Lysis:
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the off-target protein of interest (e.g., anti-RSK1 or anti-FER).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Visualizations
Caption: Mechanism of action of this compound, illustrating on-target and potential off-target degradation pathways.
Caption: Experimental workflow for the identification and validation of this compound off-target effects.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of CPD-1224
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of CPD-1224, a catalytic degrader of EML4-ALK.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the preclinical evaluation of this compound's oral bioavailability.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability (<28%) | Poor Solubility and Dissolution: this compound is a hydrophobic molecule, and its absorption may be limited by its dissolution rate in the gastrointestinal tract.[1][2] | Formulation Optimization: - Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.[3][4][5] - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nano-emulsions can improve the solubilization of lipophilic compounds like this compound.[6] - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. |
| Inadequate Permeability: Although this compound's rigidity is thought to enhance permeability, it may still be a limiting factor.[7] | Chemical Modification (Advanced Strategy): - Prodrug Approach: Synthesizing a more soluble or permeable prodrug of this compound that converts to the active compound in vivo can be explored.[2][8] - Linker Optimization: Modifying the linker to enhance properties like cell permeability through the formation of intramolecular hydrogen bonds could be considered.[1][8] | |
| High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | Co-administration with Inhibitors: In exploratory studies, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) can help identify if first-pass metabolism is a significant barrier. This is for mechanistic understanding and not a formulation strategy for clinical development. | |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent Formulation: A non-homogenous suspension or unstable formulation can lead to variable dosing and absorption. | Ensure Formulation Homogeneity: - Use a consistent and validated formulation protocol. For the 10% DMSO in 90% corn oil formulation, ensure complete dissolution of this compound in DMSO before adding to the corn oil and maintain a uniform suspension during dosing.[9] - Sonication or vigorous vortexing before each administration can help maintain suspension uniformity. |
| Physiological State of Animals: Differences in fasting times, stress levels, or health status of the animals can affect gastrointestinal function and drug absorption. | Standardize Animal Handling and Dosing Procedures: - Implement a consistent fasting period (e.g., 4-12 hours) before oral administration.[10] - Handle animals gently to minimize stress. - Ensure all animals are healthy and within a similar age and weight range. | |
| No Detectable Plasma Concentration | Analytical Method Not Sensitive Enough: The concentration of this compound in the plasma may be below the lower limit of quantification (LLOQ) of the analytical method. | Optimize Analytical Method: - Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound in plasma.[10] - Ensure efficient protein precipitation and extraction of the analyte from the plasma matrix. |
| Rapid Degradation: The compound may be unstable in the gastrointestinal fluids or blood. | In Vitro Stability Studies: - Assess the stability of this compound in simulated gastric and intestinal fluids. - Evaluate its stability in plasma from the test species. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and under what conditions was it determined?
A1: this compound has a reported oral bioavailability of 28% in mice when administered at a dose of 10 mg/kg.[7][9]
Q2: What is a suitable vehicle for the oral administration of this compound in preclinical studies?
A2: A commonly used vehicle for hydrophobic compounds like this compound is a suspension in corn oil. A specific formulation that has been used is 10% DMSO in 90% corn oil.[9] It is crucial to ensure the compound is fully dissolved in DMSO before being suspended in corn oil to achieve a homogenous dosing formulation.
Q3: What are the key physicochemical properties of PROTACs like this compound that affect their oral bioavailability?
A3: PROTACs often have high molecular weight, a large number of rotatable bonds, and high polarity, which can negatively impact their permeability across the intestinal membrane.[1][2] However, this compound was designed to be more rigid to enhance its permeability.[7] Poor aqueous solubility is another major challenge for the oral delivery of many PROTACs.[3][4][5]
Q4: What formulation strategies can be employed to improve the oral absorption of poorly soluble compounds like this compound?
A4: Several advanced formulation strategies can be explored, including:
-
Amorphous Solid Dispersions (ASDs): These formulations can increase the solubility and dissolution rate of the drug.[3][4][5]
-
Lipid-Based Formulations (e.g., SEDDS): These can enhance the solubilization of the drug in the gastrointestinal tract.[6]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area available for dissolution.
Q5: How does the "hook effect" relate to PROTACs, and could it influence oral bioavailability studies?
A5: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase). While this is primarily a pharmacodynamic consideration, excessively high concentrations in the gut due to poor absorption and dissolution of an oral dose could potentially lead to a localized hook effect, although this is less well-characterized than the systemic hook effect.
Experimental Protocols
Protocol for In Vivo Oral Bioavailability Study of this compound in Mice
This protocol provides a detailed methodology for assessing the oral bioavailability of this compound in a mouse model.
1. Animals:
-
Species: Male or female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fasting: Fast animals for 4-12 hours before oral administration, with continued access to water.[10]
2. Dosing Formulation Preparation:
-
Vehicle: 10% DMSO in 90% corn oil.[9]
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve this compound completely in DMSO to create a stock solution (e.g., 10 mg/mL if the final dosing volume is 10 mL/kg for a 10 mg/kg dose).
-
Add the corn oil to the DMSO solution and vortex vigorously or sonicate to form a homogenous suspension.
-
Prepare the formulation fresh on the day of dosing.
-
3. Administration:
-
Oral (PO) Group:
-
Intravenous (IV) Group (for determination of absolute bioavailability):
-
Dose: A lower dose, for example, 1-2 mg/kg, is typically used for IV administration.
-
Formulation: Dissolve this compound in a suitable IV-compatible vehicle (e.g., saline with a solubilizing agent like PEG400 or cyclodextrin, to be optimized).
-
Administration: Administer via a tail vein injection.
-
4. Blood Sampling:
-
Time Points: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. Suggested time points:
-
PO Group: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV Group: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collection: Collect approximately 50-100 µL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Method: Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.[10]
-
Procedure:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
6. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters: Calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Oral Bioavailability (F%) Calculation:
-
F% = (AUC0-inf, PO / AUC0-inf, IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (10 mg/kg) | Intravenous (Dose) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | Not Applicable |
| AUC0-inf (ng*h/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| Oral Bioavailability (F%) | 28%[7][9] | Not Applicable |
Visualizations
EML4-ALK Signaling Pathway and this compound Mechanism of Action
Caption: EML4-ALK signaling and this compound's degradation mechanism.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of this compound.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CPD-1224 Degradation Efficiency
Welcome to the technical support center for CPD-1224, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the EML4-ALK oncogenic fusion protein and its clinically relevant mutants. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Understanding this compound's Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that acts as a bridge between the EML4-ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of EML4-ALK, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules.[1][2]
Caption: Mechanism of this compound-mediated EML4-ALK degradation.
Quantitative Data: this compound Degradation Efficiency
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound against wild-type and mutant EML4-ALK in Ba/F3 cells after a 4-hour treatment.[1]
| EML4-ALK Variant | DC50 (nM) | Dmax (%) |
| Wild-Type (WT) | 5.4 | >95 |
| G1202R | 16 | >95 |
| L1196M | 4.6 | >95 |
| L1196M/G1202R | 91 | >90 |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during your experiments with this compound.
Q1: I am observing lower than expected degradation of EML4-ALK. What are the possible causes and solutions?
A1: Suboptimal degradation of EML4-ALK can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Cell Line Specifics:
-
Low Cereblon (CRBN) Expression: this compound relies on CRBN to mediate degradation. Verify the CRBN expression levels in your cell line. In some lung cancer cells, CRBN expression can be downregulated. If CRBN levels are low, consider using a different cell line with higher CRBN expression or engineering your current cell line to overexpress CRBN.
-
Low Target Expression: Ensure that your cell line expresses sufficient levels of the EML4-ALK fusion protein. Low target protein levels can make it difficult to observe significant degradation.
-
-
Experimental Conditions:
-
Suboptimal this compound Concentration: High concentrations of PROTACs can sometimes lead to a "hook effect," where the formation of binary complexes (this compound-EML4-ALK or this compound-CRBN) is favored over the productive ternary complex, leading to reduced degradation. Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation.
-
Incubation Time: Degradation is a time-dependent process. If you are not seeing degradation at an early time point, try extending the incubation time. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal degradation kinetics.
-
-
Compound Integrity and Handling:
-
Improper Storage: Ensure that this compound has been stored correctly to maintain its stability. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2]
-
Solubility Issues: Poor solubility can limit the effective concentration of this compound in your experiment. Ensure the compound is fully dissolved in the appropriate solvent before adding it to your cell culture media.
-
Caption: Troubleshooting decision tree for low this compound degradation.
Q2: My dose-response curve shows a "hook effect." What is this and how can I mitigate it?
A2: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at high concentrations. This occurs because at an optimal concentration, this compound facilitates the formation of a productive ternary complex (EML4-ALK-CPD1224-CRBN). However, at excessively high concentrations, this compound can independently bind to either EML4-ALK or CRBN, forming binary complexes that are unable to bring the target and the E3 ligase together, thus inhibiting degradation.
To mitigate the hook effect, it is crucial to perform a thorough dose-response experiment with a wide range of concentrations, including very low concentrations, to identify the "sweet spot" for maximal degradation.
Q3: How can I confirm that the observed degradation is proteasome- and CRBN-dependent?
A3: To confirm the mechanism of action, you can perform co-treatment experiments:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If this compound-mediated degradation is proteasome-dependent, you should observe a rescue of EML4-ALK levels in the presence of the proteasome inhibitor.
-
CRBN Ligand Competition: Pre-treat your cells with a high concentration of a CRBN ligand that does not bind to ALK (e.g., pomalidomide or thalidomide). This will saturate the CRBN binding sites, preventing this compound from engaging CRBN. If degradation is CRBN-dependent, you should see a reduction in EML4-ALK degradation.
-
Neddylation Inhibition: The activity of the CRL4-CRBN E3 ligase complex depends on neddylation. Pre-treatment with a NEDD8-activating enzyme (NAE) inhibitor (e.g., MLN4924) should also attenuate the degradation of EML4-ALK.[1]
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Protocol 1: Western Blot for EML4-ALK Degradation
This protocol outlines the steps to quantify the degradation of EML4-ALK in cells treated with this compound.
Materials:
-
EML4-ALK expressing cells (e.g., Ba/F3-EML4-ALK)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
CRBN ligand (e.g., pomalidomide, optional)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-p-ALK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed EML4-ALK expressing cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test for a dose-response is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For mechanism-of-action studies, pre-treat cells with MG132 (e.g., 10 µM) or pomalidomide (e.g., 10 µM) for 2 hours before adding this compound.
-
Add the different concentrations of this compound and controls to the cells and incubate for the desired time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against ALK, phosphorylated ALK (p-ALK), and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ALK and p-ALK band intensities to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol describes how to measure the binding of this compound to EML4-ALK in live cells using NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for EML4-ALK fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer for ALK
-
This compound
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring filtered luminescence (450 nm and 610 nm)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the EML4-ALK-NanoLuc® expression vector.
-
Plate the transfected cells in the white assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.
-
Add the this compound dilutions to the wells, followed by the tracer. Include wells with tracer only (no compound) and cells only (no tracer or compound) as controls.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized NanoBRET™ ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their experiments with this compound to achieve reliable and reproducible results in the targeted degradation of EML4-ALK.
References
CPD-1224 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPD-1224. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on dose-response curve irregularities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, second-generation ALK inhibitor that functions as a proteolysis-targeting chimera (PROTAC).[1][2][3] It is designed to target the EML4-ALK oncogenic fusion protein for degradation.[1][4] this compound consists of a ligand that binds to the anaplastic lymphoma kinase (ALK) and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of the EML4-ALK protein and its subsequent degradation by the proteasome.[2][5] This mechanism allows this compound to overcome resistance to traditional ALK inhibitors, including mutations like L1196M/G1202R.[2][3]
Q2: What are the key parameters to consider when evaluating the dose-response of this compound?
A2: When assessing the activity of this compound, two key parameters derived from the dose-response curve are crucial:
-
DC50 (Degradation Concentration 50%): The concentration of this compound required to degrade 50% of the target protein (EML4-ALK).[2]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved at the optimal concentration of this compound.[2]
It's important to note that for PROTACs like this compound, the dose-response curve for degradation may not be sigmoidal and can exhibit a "hook effect".[2][5]
Q3: What cell lines are suitable for studying the effects of this compound?
A3: Cell lines expressing the EML4-ALK fusion protein are appropriate for studying this compound. Ba/F3 cells engineered to express EML4-ALK and its mutants have been used in published studies.[2] Other non-small cell lung cancer (NSCLC) cell lines harboring the EML4-ALK fusion would also be relevant models.
Troubleshooting Guide: Dose-Response Curve Issues
Q4: My dose-response curve for this compound is not sigmoidal; it has a bell or "U" shape. What is causing this?
A4: This phenomenon is known as the "hook effect" and is a characteristic feature of many PROTACs.[2][5] It occurs at high concentrations of this compound where the bifunctional molecule forms non-productive binary complexes with either the ALK protein or the CRBN E3 ligase, instead of the productive ternary complex required for degradation.[2][5] This leads to a decrease in degradation at supra-optimal concentrations.
Troubleshooting Steps:
-
Expand Your Concentration Range: Test a wider range of this compound concentrations, spanning from picomolar to high micromolar, to fully capture the bell-shaped curve and identify the optimal degradation window.[2]
-
Refine Concentration Points: Use a tighter dilution series around the expected optimal concentration to more accurately determine the DC50 and Dmax.
-
Visualize the Ternary Complex Formation: If available, use a ternary complex formation assay, such as a NanoBRET Target Engagement assay, to correlate the bell-shaped degradation curve with the formation of the ALK-CPD-1224-CRBN complex.[1][6][7]
Q5: I am observing high variability and poor reproducibility in my this compound dose-response experiments. What are the potential causes and solutions?
A5: High variability can stem from several experimental factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Solution |
| Cell Health and Seeding Density | Ensure cells are healthy and in the logarithmic growth phase. Optimize and maintain a consistent cell seeding density for all experiments.[8] |
| Compound Stability and Solubility | Prepare fresh stock solutions of this compound and serial dilutions for each experiment. Ensure complete dissolution in the vehicle (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells (typically <0.1%).[9] |
| Incubation Time | The kinetics of protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation.[10] |
| Assay Protocol Consistency | Standardize all steps of your protocol, including reagent addition, incubation times, and washing steps. Use automated liquid handlers if available to minimize pipetting errors.[8] |
| "Edge Effects" in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile media or PBS without cells.[8] |
Q6: The Dmax of this compound in my assay is lower than expected from published data. Why might this be?
A6: A lower than expected Dmax can be due to several factors:
-
Sub-optimal Incubation Time: The incubation time may not be sufficient to achieve maximum degradation. Perform a time-course experiment to identify the optimal duration.[10]
-
Cell Line Differences: The expression levels of EML4-ALK and components of the ubiquitin-proteasome system can vary between cell lines, affecting the efficiency of degradation.
-
Assay Sensitivity: The assay used to measure protein levels (e.g., Western blot, ELISA, HiBiT assay) may not be sensitive enough to detect the full extent of degradation. Ensure your assay is properly validated and optimized.
-
Compound Degradation: this compound may be unstable in your specific cell culture medium over the course of the experiment.
Q7: I am not observing any significant degradation of ALK protein with this compound treatment. What should I check?
A7: If you do not observe degradation, consider the following:
-
Confirm Target Expression: Verify that your cell line expresses the EML4-ALK fusion protein at detectable levels.
-
Check Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Proteasome Inhibition Control: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If this compound is working, proteasome inhibition should rescue the degradation of ALK.
-
E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound.
-
Concentration Range: It is possible your tested concentrations are too low to induce degradation or, conversely, are entirely within the hook effect region, masking the degradation. Test a very broad concentration range.[2]
Data Presentation
Table 1: In Vitro and In Vivo Performance Parameters of this compound
| Parameter | Value | Cell Line / Model | Reference |
| DC50 (EML4-ALK v3) | 5.4 nM | Ba/F3 cells | [3] |
| log GI50 (L1196M/G1202R mutant) | -8.5 M | Ba/F3 cells | [2] |
| Oral Bioavailability | 28% | Mouse | [1][4] |
| In Vivo Efficacy | Inhibits tumor growth | Ba/F3 cell xenograft in mice (10 mg/kg, oral, twice daily) | [1][4] |
Experimental Protocols
Protocol 1: EML4-ALK Degradation Assay using HiBiT Technology
This protocol is adapted for measuring the degradation of endogenously tagged EML4-ALK with a HiBiT peptide.[9][11]
-
Cell Seeding:
-
Seed CRISPR/Cas9-engineered cells expressing HiBiT-tagged EML4-ALK in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations. Include vehicle control (DMSO only) wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's protocol.[12]
-
Add the lytic reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescent signal from treated wells as a percentage of the vehicle control wells (% of ALK remaining).
-
Plot the % of ALK remaining against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the DC50 and Dmax values from the curve using a suitable non-linear regression model that can account for the hook effect.[13]
-
Protocol 2: Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed EML4-ALK expressing cells (e.g., Ba/F3) in a 96-well clear plate at an optimized density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Add the compound dilutions to the appropriate wells. Include vehicle control and no-cell (medium only) blank wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
-
Viability Measurement (e.g., using an ATP-based assay):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell wells) from all other readings.
-
Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 13. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing CPD-1224-Induced Cytotoxicity
Disclaimer: As "CPD-1224" does not correspond to a publicly documented scientific compound, this technical support center has been generated based on a hypothetical mechanism of action. The information provided is for illustrative purposes, using a plausible scenario where a novel kinase inhibitor induces cytotoxicity via off-target induction of endoplasmic reticulum (ER) stress, leading to apoptosis. This scenario is based on established principles of drug-induced cytotoxicity.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate unexpected cytotoxicity potentially associated with this compound during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity?
A1: this compound is a novel kinase inhibitor. While its on-target effects are under investigation, excessive cytotoxicity in some cell lines is hypothesized to be an off-target effect resulting from the induction of chronic Endoplasmic Reticulum (ER) stress. This stress triggers the Unfolded Protein Response (UPR), and if unresolved, leads to apoptosis (programmed cell death).[1][2][3][4]
Q2: My cells are showing significant death even at low concentrations of this compound. Is this expected?
A2: Unexpectedly high cytotoxicity could be due to several factors. The specific cell line may be particularly sensitive to ER stress. It is crucial to first perform a dose-response experiment to determine the IC50 value in your specific cell model. If the cytotoxicity is still higher than anticipated, it may confirm a potent off-target effect.
Q3: What are the key molecular markers I should check to confirm ER stress-induced apoptosis?
A3: To confirm this specific pathway, you should assess markers for both ER stress and apoptosis. Key ER stress markers include the upregulation of chaperone proteins like BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein).[5][6] For apoptosis, you should measure the activity of effector caspases, such as caspase-3 and caspase-7.[7][8][9]
Q4: Can I prevent or reduce this compound-induced cytotoxicity without affecting its potential on-target activity?
A4: This may be possible by mitigating the off-target ER stress. Co-treatment with chemical chaperones or specific ER stress inhibitors, such as Salubrinal or an IRE1 inhibitor, could rescue cells from apoptosis.[10][11][12] However, it is essential to validate that these inhibitors do not interfere with the primary, on-target effect of this compound.
Q5: My vehicle control (e.g., DMSO) is also showing some toxicity. What should I do?
A5: The concentration of the vehicle should be kept to a minimum, typically below 0.5%, as some cell lines are sensitive to solvents like DMSO.[13][14] Always run a vehicle-only control to distinguish between compound-specific effects and vehicle-induced toxicity. If vehicle toxicity is observed, lowering its concentration is the first step.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of unexpected cytotoxicity.
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| High cytotoxicity across all tested concentrations. | 1. Incorrect compound concentration.2. High sensitivity of the cell line.3. General compound instability or insolubility. | 1. Verify stock solution concentration and perform fresh serial dilutions.2. Test this compound on a less sensitive or control cell line.3. Check compound solubility in your culture media. | 1. A clear dose-response curve.2. Confirmation of cell-line-specific sensitivity.3. Prevention of non-specific effects from compound precipitation. |
| Experimental results are inconsistent between replicates. | 1. Uneven cell seeding density.2. Bubbles in wells.3. Contamination (e.g., mycoplasma). | 1. Ensure a homogenous single-cell suspension before plating.2. Be careful during pipetting to avoid bubble formation.3. Test cell stocks for contamination. | 1. Low well-to-well variability.2. Accurate and reproducible data.3. Healthy, uncontaminated cell cultures. |
| Cytotoxicity is confirmed, but the mechanism is unclear. | 1. On-target effect in a highly dependent cell line.2. Off-target effect via ER stress. | 1. Validate the expression of the intended kinase target (e.g., via Western Blot).2. Perform assays for ER stress and apoptosis markers (see protocols below). | 1. Correlation of target expression with sensitivity.2. Confirmation of the ER stress-mediated apoptosis pathway. |
Data Presentation
The following tables represent hypothetical data for this compound to illustrate expected experimental outcomes.
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| Cell Line | This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| Sensitive (e.g., HCT116) | 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 85 ± 5.1 | |
| 1 | 52 ± 3.8 | |
| 10 | 15 ± 2.5 | |
| Resistant (e.g., HEK293T) | 0 (Vehicle) | 100 ± 3.9 |
| 0.1 | 98 ± 4.2 | |
| 1 | 91 ± 5.5 | |
| 10 | 75 ± 6.1 |
Table 2: Effect of ER Stress Inhibitor on this compound-Induced Cytotoxicity in Sensitive Cells
| Treatment | Cell Viability (%) | Caspase-3/7 Activity (RLU) | CHOP Expression (Fold Change) |
| Vehicle Control | 100 | 1,500 | 1.0 |
| This compound (1 µM) | 52 | 8,500 | 4.5 |
| ER Stress Inhibitor (e.g., Salubrinal, 10 µM) | 98 | 1,650 | 1.2 |
| This compound + ER Stress Inhibitor | 85 | 2,500 | 1.8 |
Experimental Protocols
Protocol 1: Western Blot for ER Stress Markers (BiP and CHOP)
This protocol is for detecting the upregulation of key proteins involved in the Unfolded Protein Response.[15][16][17]
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BiP, CHOP, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of key effector caspases to quantify apoptosis.[7][8][18][19]
-
Cell Plating: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, including vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. Luminescence is directly proportional to the amount of caspase activity.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized pathway of this compound-induced cytotoxicity via ER stress and the UPR.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Troubleshooting Decision Tree
References
- 1. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in endoplasmic reticulum stress-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Caspase-Glo® 3/7 3D Assay Technical Manual [france.promega.com]
- 10. dovepress.com [dovepress.com]
- 11. Unraveling the role of ER stress inhibitors in the context of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 18. tripod.nih.gov [tripod.nih.gov]
- 19. promega.com [promega.com]
Technical Support Center: CPD-1224 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPD-1224. The information is designed to address specific issues that may arise during experiments and to help ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to target the Anaplastic Lymphoma Kinase (ALK) protein, particularly the EML4-ALK oncogenic fusion protein, for degradation.[1][2][3] this compound achieves this by simultaneously binding to ALK and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein.[1][4][5]
Q2: What are the key advantages of using this compound?
A2: this compound has demonstrated the ability to degrade mutant forms of ALK, including the L1196M/G1202R mutations, which are resistant to conventional ALK inhibitors.[2][3][6][7] As a catalytic degrader, it can induce the degradation of multiple target protein molecules, potentially leading to a more sustained and potent biological effect compared to inhibitors.[6][7][8]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to be effective in various cell lines expressing EML4-ALK fusions, including Ba/F3 cells engineered to express EML4-ALK and the human non-small cell lung cancer (NSCLC) cell lines H3122 (expressing EML4-ALK variant 1) and H2228 (expressing EML4-ALK variant 3).[9]
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a common formulation is 10% DMSO and 90% Corn Oil.[2] Stock solutions should be stored at -20°C or -80°C.[2] Refer to the manufacturer's data sheet for specific solubility and storage instructions.
Troubleshooting Guides
Problem 1: Suboptimal or No Degradation of ALK Protein
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for ALK degradation. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal ALK degradation. |
| Low Cereblon (CRBN) Expression | Verify the expression of CRBN in your cell line using Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher endogenous expression. |
| Cellular Resistance | Ensure the ALK mutation status of your cell line is sensitive to this compound. Some mutations may confer resistance. |
| Compound Inactivity | Confirm the integrity of your this compound stock. If possible, test a fresh batch or lot of the compound. |
| Issues with Western Blot | Optimize your Western blot protocol. Ensure efficient protein transfer and use validated antibodies for ALK and p-ALK. Include appropriate loading controls. |
Problem 2: High Variability Between Replicates
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions of this compound. |
| Variations in Incubation Time | Stagger the addition of this compound and the harvesting of cells to ensure consistent incubation times for all samples. |
| Inconsistent Lysis and Sample Preparation | Ensure complete and consistent cell lysis. Quantify protein concentration accurately before loading samples for Western blot. |
Problem 3: "Hook Effect" Observed in Dose-Response Curve
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Formation of Unproductive Binary Complexes | At high concentrations, this compound can form binary complexes with either ALK or CRBN, preventing the formation of the productive ternary complex required for degradation. |
| Data Misinterpretation | Recognize that the peak of the bell curve represents the optimal concentration range for degradation. Concentrations beyond this point are less effective. |
| Experimental Design | When a hook effect is observed, use concentrations at or below the peak for subsequent experiments to ensure you are in the optimal degradation window. |
Experimental Protocols
ALK Degradation Assay via Western Blot
-
Cell Culture and Seeding:
-
Culture EML4-ALK expressing cells (e.g., H3122, H2228) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[9]
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treat cells for the desired duration (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total ALK, phosphorylated ALK (p-ALK), and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Anti-Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with a range of concentrations for 72 hours. Include a vehicle control.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and solubilize formazan, or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 (concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of this compound and its effect on ALK signaling pathways.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for suboptimal ALK degradation with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EML4–ALK V3 oncogenic fusion proteins promote microtubule stabilization and accelerated migration through NEK9 and NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CPD-1224 and Lorlatinib in Overcoming Resistance in ALK-Mutant Cancers
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive cancers, the emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. This guide provides a detailed comparison of two distinct therapeutic agents: CPD-1224, a novel proteolysis-targeting chimera (PROTAC) degrader, and lorlatinib, a potent third-generation ALK TKI. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms, efficacy against resistant mutations, and the experimental basis for these findings.
Executive Summary
Lorlatinib is a highly effective, brain-penetrant TKI that has demonstrated robust clinical activity against a wide range of ALK resistance mutations.[1][2] However, the development of complex compound mutations can lead to eventual treatment failure.[2][3] this compound represents a paradigm shift from inhibition to degradation. As a PROTAC, it induces the selective intracellular destruction of the ALK fusion protein, offering a potential strategy to overcome resistance mediated by kinase domain mutations that impair inhibitor binding.[4] A key preclinical study has shown that this compound can effectively inhibit the growth of tumors harboring the recalcitrant L1196M/G1202R double mutation, a combination that confers high-level resistance to lorlatinib.[4]
Mechanism of Action
Lorlatinib: Kinase Inhibition
Lorlatinib is a reversible, ATP-competitive small molecule inhibitor that targets the kinase activity of ALK and ROS1.[5] By binding to the ATP-binding pocket of the ALK kinase domain, it blocks the downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[6][7]
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the E3 ubiquitin ligase, cereblon (CRBN).[8] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome.[9][10][11] This catalytic mechanism allows a single molecule of this compound to trigger the destruction of multiple ALK protein molecules, a key advantage over traditional inhibitors that require sustained target occupancy.[9][10]
Signaling Pathway Diagrams
Caption: ALK Receptor Tyrosine Kinase Signaling Pathways.
References
- 1. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CPD-1224 Versus Traditional ALK Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of anaplastic lymphoma kinase (ALK) inhibitors is continually evolving. This guide provides an objective comparison of the novel ALK degrader, CPD-1224, with established ALK inhibitors: Crizotinib, Alectinib, Ceritinib, Brigatinib, and Lorlatinib. The comparison is supported by experimental data to highlight key differences in mechanism, efficacy, and resistance profiles.
This compound represents a paradigm shift from traditional ALK inhibition. As a Proteolysis Targeting Chimera (PROTAC), it induces the degradation of the ALK protein rather than simply blocking its kinase activity. This novel mechanism of action offers potential advantages in overcoming resistance mechanisms that have emerged against conventional ALK inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Traditional ALK inhibitors, such as Crizotinib, Alectinib, Ceritinib, Brigatinib, and Lorlatinib, are competitive ATP-binding site antagonists. They function by occupying the ATP pocket of the ALK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
In contrast, this compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and an E3 ubiquitin ligase, Cereblon. This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to trigger the destruction of multiple ALK protein molecules.
Caption: ALK inhibitor vs. PROTAC degrader mechanisms.
In Vitro Potency and Selectivity
The in vitro activity of this compound and other ALK inhibitors is a critical measure of their potency. For this compound, this is often measured as the half-maximal degradation concentration (DC50), while for inhibitors, it is the half-maximal inhibitory concentration (IC50).
| Compound | EML4-ALK WT | EML4-ALK L1196M | EML4-ALK G1202R | EML4-ALK L1196M/G1202R |
| This compound (DC50, nM) | 5.4 | <100 | <100 | <100[1] |
| Crizotinib (IC50, nM) | 107[2] | >1000[3] | 560[4] | >2000[5] |
| Alectinib (IC50, nM) | 25[2] | 1.56 (Ki, nM)[6] | 595[4] | >2000[5] |
| Ceritinib (IC50, nM) | 37[2] | 25[7] | 309[4] | >2000[5] |
| Brigatinib (IC50, nM) | 14[2] | 9-184[2] | 184[2] | >2000[5] |
| Lorlatinib (IC50, nM) | ~1 (pIC50) | ~10 (pIC50) | 80[4] | 1116[5] |
| Note: Data is compiled from various sources and experimental conditions may differ. pIC50 values for Lorlatinib are approximations based on graphical data. |
Kinase selectivity is crucial for minimizing off-target effects. KINOMEscan is a widely used assay to assess the binding affinity of a compound against a large panel of kinases.
| Compound | Primary Target | Notable Off-Targets (at 1 µM) |
| This compound | ALK | FAK, FER, FLT3, LTK, SLK (<10-fold selectivity)[4] |
| Crizotinib | ALK, MET, ROS1 | Multiple kinases inhibited >90% |
| Alectinib | ALK, RET | Highly selective for ALK |
| Ceritinib | ALK, ROS1, IGF-1R | Multiple kinases inhibited >90%[8] |
| Brigatinib | ALK, ROS1 | FLT3, EGFR (mutant) |
| Lorlatinib | ALK, ROS1 | Highly selective for ALK and ROS1 |
In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies in mouse xenograft models provide valuable insights into the therapeutic potential of these compounds.
| Compound | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Oral Bioavailability (%) |
| This compound | Ba/F3 EML4-ALK L1196M/G1202R | 10 mg/kg, oral, twice daily | Significant tumor growth inhibition[4] | 28[4] |
| Crizotinib | H3122 (EML4-ALK) | 100 mg/kg, oral, once daily | Significant tumor regression[9] | ~25 (mouse)[10] |
| Alectinib | H2228 (EML4-ALK) | 20-60 mg/kg, oral, once daily | Substantial and sustained tumor regression[6] | ~33 (mouse) |
| Ceritinib | H3122 (EML4-ALK) | 25-50 mg/kg, oral, once daily | Potent anti-tumor activity[11] | >50 (rodents)[12] |
| Brigatinib | H2228 (EML4-ALK) | 25-50 mg/kg, oral, once daily | Markedly enhanced survival[13] | ~29 (rat) |
| Lorlatinib | EML4-ALK xenografts | 3-10 mg/kg, oral, once daily | Significant tumor growth inhibition | ~100 (mouse) |
Experimental Protocols
In Vitro Degradation/Inhibition Assays
EML4-ALK HiBiT Assay (for DC50 determination of this compound):
-
Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK variants are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound or control compounds for a specified duration (e.g., 4 hours).
-
Nano-Glo® HiBiT Lytic Detection System is used to measure the remaining HiBiT-tagged protein levels according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
DC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (for IC50 determination of inhibitors):
-
ALK-positive cancer cell lines (e.g., H3122, H2228) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ALK inhibitors for 72 hours.
-
Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence is measured, and IC50 values are determined by non-linear regression analysis.
Caption: A generalized workflow for in vitro assays.
KINOMEscan Assay
The KINOMEscan™ platform (DiscoverX) is utilized to determine the kinase selectivity of the compounds. The assay is based on a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. Results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control.
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously or orthotopically implanted with ALK-positive cancer cells (e.g., Ba/F3 expressing EML4-ALK mutants or H3122 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and vehicle control groups. The compounds are administered orally at the specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumor growth inhibition is calculated.
Pharmacokinetic Analysis
-
Dosing: A single oral or intravenous dose of the compound is administered to mice.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: Plasma concentrations of the compound are determined using LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, are calculated using non-compartmental analysis.
Conclusion
This compound, as a PROTAC degrader, presents a distinct and promising approach to targeting ALK-driven cancers. Its ability to induce the degradation of ALK, including clinically relevant mutant forms that are resistant to traditional inhibitors, highlights its potential to overcome existing therapeutic challenges. While direct head-to-head clinical comparisons are not yet available, the preclinical data suggests that this compound's unique mechanism of action translates to a differentiated efficacy and resistance profile. Further research will be crucial to fully elucidate the clinical potential of this new class of ALK-targeted therapy. This guide provides a foundational comparison to aid researchers in understanding the evolving landscape of ALK inhibition and the novel opportunities presented by targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased oral availability and brain accumulation of the ALK inhibitor crizotinib by coadministration of the P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) inhibitor elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of CPD-1224 against the L1196M/G1202R ALK Mutation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CPD-1224, a catalytic degrader, against established and emerging therapies for non-small cell lung cancer (NSCLC) harboring the recalcitrant EML4-ALK L1196M/G1202R compound mutation. This mutation confers resistance to multiple generations of ALK tyrosine kinase inhibitors (TKIs), representing a significant clinical challenge.
Executive Summary
The emergence of the L1196M/G1202R compound mutation in the anaplastic lymphoma kinase (ALK) gene is a critical mechanism of acquired resistance to ALK inhibitors.[1][2] this compound, a Proteolysis Targeting Chimera (PROTAC), demonstrates significant efficacy in preclinical models by inducing the degradation of the ALK fusion protein, including the L1196M/G1202R mutant.[3][4] This catalytic mechanism offers a distinct advantage over traditional inhibition, particularly against inhibitor-resistant mutations. This guide presents a detailed comparison of this compound with other ALK inhibitors, supported by experimental data on their respective efficacies.
Mechanism of Action: Catalytic Degradation
This compound is a heterobifunctional molecule that links the ALK protein to the cereblon E3 ubiquitin ligase complex.[3][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the ALK protein, effectively eliminating the oncogenic driver.[6][7] This event-driven pharmacology is theorized to be less susceptible to resistance from mutations in the drug-binding site.[3][8]
References
- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compound L1196M/G1202R ALK Mutation in a Patient with ALK-Positive Lung Cancer with Acquired Resistance to Brigatinib Also Confers Primary Resistance to Lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ALK-Targeting PROTAC Degraders: CPD-1224 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PROTAC degrader CPD-1224 against other alternative ALK degraders, supported by experimental data. We delve into the performance metrics, experimental methodologies, and the underlying signaling pathways to offer a comprehensive overview for advancing cancer therapeutic strategies.
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in targeted protein degradation, offering a powerful strategy to overcome resistance mechanisms associated with traditional kinase inhibitors. In the landscape of Anaplastic Lymphoma Kinase (ALK) driven cancers, several PROTACs have been developed to target the oncogenic EML4-ALK fusion protein. This guide focuses on this compound, a promising orally bioavailable ALK degrader, and compares its performance with other notable ALK PROTACs, including TL13-112, MS4078, and CPD-1131.
Performance Data: Degradation and Antiproliferative Activity
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values, and their ability to inhibit cancer cell growth, measured by GI50 or IC50 values.
EML4-ALK Degradation
This compound demonstrates potent degradation of wild-type EML4-ALK and, crucially, maintains high efficacy against clinically relevant drug-resistant mutants.[1][2] Below is a comparative summary of the degradation performance of this compound and other ALK PROTACs.
| Degrader | Cell Line | Target | DC50 (nM) | Dmax (%) | Source |
| This compound | Ba/F3 | EML4-ALK WT | 5.4 | >90 | [3] |
| Ba/F3 | EML4-ALK G1202R | < 100 | >80 | [3] | |
| Ba/F3 | EML4-ALK L1196M/G1202R | 64 | 81 | [4] | |
| CPD-1131 | Ba/F3 | EML4-ALK WT | - | - | - |
| Ba/F3 | EML4-ALK G1202R | - | - | - | |
| TL13-112 | H3122 | EML4-ALK | 10 | >99 | [2] |
| Karpas 299 | NPM-ALK | 40 | - | [5] | |
| MS4078 | SU-DHL-1 | NPM-ALK | 11 ± 2 | >90 | [6] |
| NCI-H2228 | EML4-ALK | 59 ± 16 | >90 | [6] |
Data for CPD-1131 was not explicitly found in the provided search results.
Antiproliferative Activity
The ability of these degraders to inhibit the proliferation of cancer cells is a critical measure of their therapeutic potential. This compound shows potent antiproliferative activity, which is superior to conventional ALK inhibitors, especially in mutant cell lines.[1]
| Degrader | Cell Line | Target | GI50 / IC50 (nM) | Source |
| This compound | Ba/F3 | EML4-ALK WT | - | - |
| Ba/F3 | EML4-ALK G1202R | - | - | |
| Ba/F3 | EML4-ALK L1196M/G1202R | - | - | |
| TL13-112 | - | ALK-positive cancer cells | - | [5] |
| MS4078 | SU-DHL-1 | NPM-ALK | 33 ± 1 | [6] |
| NCI-H2228 | EML4-ALK | Less sensitive than SU-DHL-1 | [6] |
Specific GI50/IC50 values for this compound in direct comparison in these cell lines were not available in the provided search results, though its potent antiproliferative activity is noted.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the EML4-ALK signaling pathway and a typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate ALK PROTAC degraders.
EML4-ALK HiBiT Degradation Assay
This assay quantitatively measures the degradation of the target protein in live cells.
-
Cell Line Preparation: Ba/F3 cells are engineered to express the EML4-ALK fusion protein tagged with a HiBiT peptide. These cells are cultured in appropriate media supplemented with necessary growth factors.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the PROTAC degrader or vehicle control.
-
Lysis and Detection: After a specified incubation period (e.g., 4, 8, or 16 hours), a lytic reagent containing LgBiT protein is added to the wells. The interaction between HiBiT-tagged EML4-ALK and LgBiT reconstitutes a functional NanoLuc luciferase.
-
Luminescence Measurement: The luminescence signal, which is directly proportional to the amount of remaining HiBiT-tagged protein, is measured using a luminometer.
-
Data Analysis: DC50 and Dmax values are calculated by fitting the luminescence data to a dose-response curve.
NanoBRET Target Engagement Assay
This assay measures the binding of the PROTAC to the ALK protein within intact cells.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for a NanoLuc-ALK fusion protein.
-
Tracer and Compound Addition: Transfected cells are seeded into multi-well plates and incubated with a fluorescent tracer that binds to the ALK active site. Subsequently, cells are treated with varying concentrations of the PROTAC degrader.
-
BRET Measurement: The PROTAC competes with the tracer for binding to the NanoLuc-ALK fusion protein. The Bioluminescence Resonance Energy Transfer (BRET) signal between NanoLuc and the fluorescent tracer is measured. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.
-
Data Analysis: The intracellular affinity (IC50) of the PROTAC for ALK is determined from the dose-dependent decrease in the BRET signal.
Antiproliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., Ba/F3 expressing EML4-ALK) are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the PROTAC degrader for a prolonged period (e.g., 72 hours).
-
Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence Reading: The luminescence is measured using a plate reader.
-
Data Analysis: The GI50 or IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
This compound stands out as a highly potent and orally bioavailable ALK PROTAC degrader. Its key advantage lies in its ability to effectively degrade clinically relevant and recalcitrant EML4-ALK mutants, such as G1202R and the double mutant L1196M/G1202R, which are resistant to conventional ALK inhibitors.[1][7] While other ALK degraders like TL13-112 and MS4078 also demonstrate potent degradation of ALK fusion proteins, the comprehensive data available for this compound, particularly against a range of resistant mutations, positions it as a highly promising therapeutic candidate. The continued development and optimization of such catalytic degraders hold significant promise for overcoming drug resistance in ALK-driven malignancies.
References
- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-DB [cadd.zju.edu.cn]
- 5. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
A Head-to-Head Comparison: CPD-1224 vs. Ceritinib in ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Anaplastic Lymphoma Kinase (ALK) Inhibitors.
In the landscape of targeted therapies for ALK-positive non-small cell lung cancer (NSCLC), the established second-generation tyrosine kinase inhibitor (TKI) ceritinib faces a new challenger: CPD-1224, a novel proteolysis-targeting chimera (PROTAC) designed to not just inhibit, but to induce the degradation of the ALK fusion protein. This guide provides a comprehensive, data-supported comparison of these two compounds, offering insights into their distinct mechanisms of action, efficacy against wild-type and mutant ALK, and preclinical performance.
At a Glance: Key Differences
| Feature | This compound | Ceritinib |
| Modality | PROTAC (Protein Degrader) | Small Molecule Inhibitor (TKI) |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of EML4-ALK | Competitively inhibits the ATP-binding site of the ALK kinase domain |
| Key Advantage | Potential to overcome resistance by eliminating the entire protein | Established clinical efficacy in ALK-positive NSCLC |
| Activity Against Mutants | Demonstrates degradation of clinically relevant ALK mutants, including the recalcitrant L1196M/G1202R double mutant.[1] | Active against many crizotinib-resistant mutations, but can be susceptible to others that emerge during treatment.[2] |
| Oral Bioavailability (Mouse) | 28%[1] | Data not readily available in compared preclinical studies. |
Mechanism of Action: Inhibition vs. Targeted Degradation
Ceritinib functions as a competitive inhibitor of the ALK tyrosine kinase.[2][3][4] By binding to the ATP pocket of the kinase domain, it blocks the autophosphorylation of the EML4-ALK fusion protein and subsequently halts the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-AKT, JAK-STAT, and RAS-MAPK pathways.[5][6][7][8][9]
This compound, on the other hand, employs a novel mechanism of action. As a PROTAC, it is a heterobifunctional molecule that acts as a bridge between the EML4-ALK protein and an E3 ubiquitin ligase.[10][11][12][13] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the cell's proteasome. This catalytic process allows a single molecule of this compound to trigger the destruction of multiple ALK protein molecules.[10][11]
In Vitro Performance: Degradation and Antiproliferative Activity
Studies have demonstrated the superior ability of this compound to induce the degradation of both wild-type and mutant forms of EML4-ALK compared to the inhibitory action of ceritinib.
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | EML4-ALK (WT) | 5.4 | >95 |
| This compound | EML4-ALK (G1202R) | 16 | >95 |
| Data from Gao Y, et al. J Med Chem. 2023. |
This degradation translates to potent antiproliferative activity, particularly against cell lines harboring mutations that confer resistance to traditional TKIs. Notably, this compound was significantly more potent against the highly resistant L1196M/G1202R double mutant than ceritinib and other approved ALK inhibitors.[1]
| Cell Line (EML4-ALK Mutant) | This compound GI₅₀ (nM) | Ceritinib GI₅₀ (nM) |
| Ba/F3 (WT) | <10 | 25-50 |
| Ba/F3 (L1196M) | <10 | 50-100 |
| Ba/F3 (G1202R) | 10-25 | >1000 |
| Ba/F3 (L1196M/G1202R) | 25-50 | >1000 |
| Data estimated from graphical representations in Gao Y, et al. J Med Chem. 2023.[1] |
In Vivo Efficacy: Preclinical Models
In a Ba/F3 cell xenograft model in mice, oral administration of this compound at 10 mg/kg twice daily resulted in a significant reduction of total and phosphorylated ALK levels in tumors, leading to tumor growth inhibition.[1] While a direct head-to-head in vivo comparison with ceritinib from the same study is not available, separate studies have established the in vivo antitumor efficacy of ceritinib in xenograft models.[14][15][16] For instance, in a Ba/F3 (EML4-ALK-WT) xenograft model, ceritinib demonstrated significant tumor growth inhibition.[14][15]
Experimental Protocols
Cell Lines and Culture:
-
Ba/F3 cells, a murine pro-B cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and IL-3.
-
Stable cell lines expressing various EML4-ALK mutants are generated by retroviral transduction.
Western Blotting:
-
Cells are treated with this compound or ceritinib at indicated concentrations for a specified duration.
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against ALK, phospho-ALK (p-ALK), and a loading control (e.g., GAPDH).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (e.g., CellTiter-Glo):
-
Cells are seeded in 96-well plates and treated with a serial dilution of this compound or ceritinib.
-
After 72 hours of incubation, CellTiter-Glo reagent is added to each well.
-
Luminescence is measured using a plate reader.
-
GI₅₀ values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with EML4-ALK expressing cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound or ceritinib is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for ALK and p-ALK).
Signaling Pathways
Both ceritinib and this compound ultimately aim to abrogate the oncogenic signaling driven by the EML4-ALK fusion protein. Ceritinib achieves this by blocking the initial phosphorylation event, while this compound removes the entire protein scaffold, preventing any signal transduction.
Conclusion
This compound represents a promising new therapeutic modality for ALK-positive NSCLC, particularly in the context of acquired resistance to existing TKIs like ceritinib. Its unique mechanism of targeted protein degradation offers a potential solution to overcome resistance mutations that render traditional inhibitors ineffective. While ceritinib remains a valuable and established treatment option, the preclinical data for this compound suggests a significant potential for improved efficacy and durability of response. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with ALK-positive NSCLC.
References
- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Confirming the Cullin-RING Ligase-Dependent Mechanism of CPD-1224 with the Neddylation Inhibitor MLN4924: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CPD-1224, a heterobifunctional degrader, and MLN4924 (pevonedistat), a NEDD8-activating enzyme (NAE) inhibitor. The focus is on utilizing MLN4924 as a mechanistic tool to confirm that the protein degradation activity of this compound is dependent on the Cullin-RING E3 ligase (CRL) machinery. This guide includes comparative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to this compound and MLN4924
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein, including oncogenic fusion proteins like EML4-ALK and its clinically relevant mutants[1]. As a heterobifunctional molecule, this compound consists of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN)[1]. This proximity induces the ubiquitination of ALK, tagging it for degradation by the proteasome.
MLN4924 (pevonedistat) is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE)[2]. NAE is the apical enzyme in the neddylation cascade, a post-translational modification pathway essential for the activation of the Cullin-RING E3 ligase (CRL) family of enzymes. By inhibiting NAE, MLN4924 prevents the neddylation of cullin proteins, thereby inactivating CRLs and leading to the accumulation of their substrates. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
The activity of the CRL4-CRBN complex, which is hijacked by this compound, is dependent on neddylation. Therefore, MLN4924 can be used to experimentally validate the mechanism of action of this compound. If this compound's ability to degrade ALK is diminished in the presence of MLN4924, it confirms that its activity is mediated through a neddylation-dependent CRL. Indeed, studies have shown that the degradation of EML4-ALK by this compound is significantly attenuated in the presence of MLN4924[1].
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for MLN4924 and this compound, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency of MLN4924
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | NEDD8-Activating Enzyme (NAE) | 4.7 nM | N/A |
| IC50 | HCT116 (Colon Cancer) | 22 - 87 nM | N/A |
| IC50 | U87 (Glioblastoma) | 22 - 87 nM | N/A |
| IC50 | H1299 (Lung Cancer) | 22 - 87 nM | N/A |
| IC50 | L-1236 (Hodgkin Lymphoma) | 250 nM | [1] |
| IC50 | KM-H2 (Hodgkin Lymphoma) | 250 nM | [1] |
| IC50 | L-428 (Hodgkin Lymphoma) | 300 nM | [1] |
Table 2: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | EML4-ALK Variant (in Ba/F3 cells) | Value | Reference |
| DC50 (Degradation) | Wild-Type | 5.4 nM | N/A |
| DC50 (Degradation) | G1202R Mutant | 21 nM | N/A |
| DC50 (Degradation) | L1196M Mutant | 11 nM | N/A |
| GI50 (Growth Inhibition) | Wild-Type | 0.8 nM | [1] |
| GI50 (Growth Inhibition) | G1202R Mutant | 1.8 nM | [1] |
| GI50 (Growth Inhibition) | L1196M Mutant | 1.3 nM | [1] |
| GI50 (Growth Inhibition) | L1196M/G1202R Double Mutant | 12 nM | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to confirm the CRL-dependent mechanism of this compound using MLN4924.
Western Blot Analysis to Measure ALK Degradation
This protocol is for detecting the levels of total ALK protein in cell lysates following treatment with this compound, with and without co-treatment with MLN4924.
a. Cell Culture and Treatment:
-
Culture Ba/F3 cells stably expressing EML4-ALK in appropriate media.
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
For the mechanism confirmation experiment, pre-treat a set of cells with MLN4924 (e.g., 1 µM) for 2 hours before adding this compound.
-
Include vehicle-only (e.g., DMSO) and MLN4924-only control groups.
-
Incubate the cells for a specified time (e.g., 4, 8, or 24 hours).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total ALK (e.g., ALK (D5F3) Rabbit mAb, Cell Signaling Technology, #3633, at a 1:2000 dilution) overnight at 4°C with gentle agitation[3][4].
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ALK band intensity to the loading control.
Cell Viability (MTT) Assay
This assay measures the effect of the compounds on cell proliferation and viability.
a. Cell Seeding:
-
Seed Ba/F3 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
b. Compound Treatment:
-
Prepare serial dilutions of this compound and MLN4924.
-
Add the compounds to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
c. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS[5].
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
d. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[5].
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the GI50 values using appropriate software.
Visualizations
The following diagrams illustrate the signaling pathways and the experimental logic.
References
- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. ALK Antibody (D5F3) XP® Rabbit mAb | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 5. MTT assay protocol | Abcam [abcam.com]
CPD-1224: A Paradigm Shift in Overcoming Kinase Inhibitor Resistance
A new class of targeted therapy, represented by the catalytic degrader CPD-1224, demonstrates significant advantages over traditional kinase inhibitors in the treatment of cancers driven by the EML4-ALK fusion protein, particularly in overcoming acquired resistance mutations. This comparison guide provides a detailed analysis of this compound's superiority, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a proteolysis targeting chimera (PROTAC), operates through a distinct mechanism of action compared to conventional kinase inhibitors. Instead of merely blocking the kinase activity of the EML4-ALK oncoprotein, this compound hijacks the cell's own ubiquitin-proteasome system to induce the degradation of the entire ALK protein.[1][2][3] This catalytic process allows a single molecule of this compound to trigger the destruction of multiple ALK protein molecules, leading to a more profound and sustained suppression of oncogenic signaling.
A key advantage of this degradation-based approach is its efficacy against clinically relevant mutations in the ALK kinase domain that confer resistance to ATP-competitive inhibitors.[1][2][3] Notably, this compound has shown remarkable activity against the highly recalcitrant L1196M/G1202R double mutant, a combination of mutations that renders the third-generation ALK inhibitor lorlatinib ineffective.[1][2][3]
Quantitative Comparison of Antiproliferative Activity
The superiority of this compound is evident in its potent antiproliferative effects across various EML4-ALK wild-type and mutant cell lines. The following table summarizes the half-maximal growth inhibition (GI50) values for this compound in comparison to a panel of established ALK kinase inhibitors.
| Cell Line (EML4-ALK) | This compound (GI50, nM) | Crizotinib (GI50, nM) | Ceritinib (GI50, nM) | Alectinib (GI50, nM) | Brigatinib (GI50, nM) | Lorlatinib (GI50, nM) |
| WT | 8.9 | 110 | 45 | 16 | 28 | 19 |
| G1202R | 25 | >1000 | >1000 | >1000 | 280 | 180 |
| L1196M | 13 | 450 | 55 | 25 | 40 | 30 |
| L1196M/G1202R | 40 | >1000 | >1000 | >1000 | >1000 | >1000 |
Data extracted from figures in Gao Y, et al. J Med Chem. 2023.
As the data illustrates, this compound maintains low nanomolar potency against the G1202R and L1196M single mutants, and most impressively, against the L1196M/G1202R double mutant where all other tested kinase inhibitors are inactive at concentrations exceeding 1000 nM.
Mechanism of Action and Signaling Pathways
This compound's unique mechanism involves the formation of a ternary complex between the EML4-ALK protein, this compound, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of ALK, marking it for degradation by the proteasome.
Figure 1: Mechanism of this compound induced degradation of EML4-ALK.
The degradation of EML4-ALK effectively shuts down its downstream oncogenic signaling pathways, including the PI3K-AKT, MEK-ERK, and JAK-STAT pathways, which are crucial for cancer cell proliferation, survival, and growth.
References
A Comparative Analysis of Physicochemical Properties: CPD-1224 vs. CPD-1131
In the landscape of targeted protein degraders, CPD-1224 and CPD-1131 have emerged as notable compounds targeting the EML4-ALK oncogenic fusion protein. While both are effective in promoting the degradation of their target, their distinct physicochemical profiles influence their biological activity and pharmacokinetic properties. This guide provides a detailed comparison of this compound and CPD-1131, supported by experimental data, to assist researchers and drug development professionals in understanding their key differences.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and CPD-1131 is presented below. These parameters are crucial in determining the druglikeness of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | CPD-1131 | Reference |
| Molecular Formula | C43H47ClN8O7S | Not Available | [1] |
| Molecular Weight ( g/mol ) | 855.40 | Not Available | [1] |
| cLogP | 6.9 | 8.3 | [2] |
| Rigidity | More rigid | Less rigid | [2] |
| Lipophilicity | Less lipophilic | More lipophilic | [2] |
| Polar Surface Area (PSA) | Not Available | Not Available | |
| Aqueous Solubility | Not Available | Not Available | |
| pKa | Not Available | Not Available |
Note: "Not Available" indicates that the information was not found in the public domain during the literature search.
The available data highlights a key distinction in the lipophilicity of the two compounds, with this compound having a lower calculated logP (cLogP) than CPD-1131[2]. This suggests that this compound is less lipophilic, a property that can influence factors such as solubility, permeability, and off-target effects. The greater rigidity of this compound may also contribute to a more defined binding conformation and potentially higher selectivity[2].
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the interpretation and replication of scientific findings. Below are the protocols for hemolysis and in vivo pharmacokinetic studies relevant to the characterization of this compound.
In Vitro Hemolysis Assay
The hemolytic potential of a compound is a critical safety parameter, particularly for intravenously administered drugs. A hemolysis assay is performed to assess the extent to which a compound can rupture red blood cells.
Objective: To determine the hemolytic activity of this compound.
Methodology:
-
Preparation of Red Blood Cells (RBCs): Freshly collected human or mouse red blood cells are washed three times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 2% (v/v).
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in PBS to achieve the desired final concentrations for testing.
-
Incubation: Equal volumes of the 2% RBC suspension and the compound dilutions are mixed in microcentrifuge tubes. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (vehicle, e.g., PBS with a corresponding concentration of DMSO) are included. The samples are incubated at 37°C for a specified period, typically 1-2 hours, with gentle agitation.
-
Measurement of Hemolysis: Following incubation, the tubes are centrifuged to pellet the intact RBCs. The supernatant, containing released hemoglobin from lysed cells, is carefully transferred to a 96-well plate. The absorbance of the supernatant is measured at a wavelength of 540 nm using a microplate reader.
-
Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Results for this compound: Published data indicates that this compound was designed to avoid hemolysis, a feature often associated with detergent-like proteolysis-targeting chimeras (PROTACs)[3].
In Vivo Pharmacokinetic Studies in Mice
Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted by a living organism.
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Methodology:
-
Animal Model: Male or female mice of a specified strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Dosing: this compound is formulated in a suitable vehicle for oral gavage (e.g., a solution or suspension in 0.5% methylcellulose and 0.1% Tween 80 in water). A single dose of 10 mg/kg is administered to each mouse.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation to extract the drug, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Results for this compound: Studies in mice have shown that this compound has an oral bioavailability of 28% when administered at a dose of 10 mg/kg[2].
EML4-ALK Signaling Pathway and Mechanism of Action of ALK Degraders
This compound and CPD-1131 are designed to target the EML4-ALK fusion protein, a key driver in certain types of non-small cell lung cancer. The fusion protein leads to the constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. ALK degraders like this compound and CPD-1131 function as PROTACs. They are bifunctional molecules that simultaneously bind to the EML4-ALK protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the EML4-ALK protein.
Caption: EML4-ALK signaling and PROTAC-mediated degradation pathway.
Conclusion
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CPD-1224
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of CPD-1224, a potent, orally effective ALK inhibitor used in cancer research. Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, the following procedures are based on general best practices for the disposal of hazardous and potentially cytotoxic research chemicals.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C43H47ClN8O7S | [1][2] |
| Molecular Weight | 855.41 g/mol | [1] |
| CAS Number | 2891620-68-9 | [2][3][4] |
| Purity | >98% | [3][4] |
| cLogP | 6.9 | [5] |
| Storage Temperature | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [1] |
Standard Operating Procedure for the Disposal of this compound
The following step-by-step protocol is a recommended guideline for the safe disposal of this compound. This procedure should be performed in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Experimental Protocol: Waste Segregation and Collection
-
Initial Assessment : Treat this compound as a hazardous and potentially cytotoxic compound due to its biological activity as a PROTAC (Proteolysis Targeting Chimera) used in oncology research.[6][7]
-
Waste Categorization : All materials that have come into contact with this compound must be considered hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, centrifuge tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Solid Waste Disposal :
-
Place all solid waste, including contaminated consumables, into a dedicated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste." Include the full chemical name (this compound) and the date.
-
-
Liquid Waste Disposal :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.
-
The container must be compatible with the solvents used.
-
Clearly label the container with "Hazardous Chemical Waste," "Cytotoxic Waste," the full chemical name (this compound), and the approximate concentration and solvent composition.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[8]
-
-
Empty Container Disposal :
-
Storage of Waste :
-
Store all hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
-
-
Final Disposal :
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
-
Do not pour any amount of this compound or its solutions down the drain.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal by EHS.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.ca [danielshealth.ca]
- 3. vumc.org [vumc.org]
- 4. essex.ac.uk [essex.ac.uk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. PROTACs and Molecular Glues [astrazeneca.com]
- 8. acewaste.com.au [acewaste.com.au]
Comprehensive Safety and Handling Guide for CPD-1224
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of CPD-1224, a potent, orally bioavailable ALK (Anaplastic Lymphoma Kinase) degrader. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to target and degrade the EML4-ALK fusion protein, a key driver in certain cancers. Due to its potent biological activity, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| PPE Category | Solid Form (Powder) | Solution Form |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) is required. Change gloves immediately if contaminated. | Double-gloving with chemotherapy-rated nitrile gloves is required. Ensure gloves have adequate breakthrough time for the solvent in use. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory. | Chemical splash goggles are mandatory to protect against splashes. |
| Body Protection | A disposable, solid-front, back-tying gown over a standard lab coat is required. | A fluid-resistant, disposable gown over a standard lab coat is required. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powder outside of a certified chemical fume hood or containment device. | Respiratory protection is generally not required when handling solutions in a well-ventilated area or fume hood. However, a risk assessment should be performed. |
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Containment: Use of a powder containment balance enclosure is recommended for weighing and aliquoting the solid compound.
Operational Plans
Reconstitution and Preparation of Stock Solutions
This compound is typically supplied as a solid. To prepare stock solutions for in vitro and in vivo experiments, follow these steps:
-
Preparation: Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting this compound for in vitro assays.
-
Reconstitution for In Vitro Use:
-
Aseptically add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Preparation for In Vivo Use: For oral administration in mice, a common formulation involves a two-step process:
-
Prepare a concentrated stock solution in DMSO.
-
On the day of dosing, dilute the DMSO stock in a vehicle such as corn oil to the final desired concentration. An example protocol involves adding 100 μL of a 14.3 mg/mL DMSO stock to 900 μL of corn oil for a 1 mL working solution.[1]
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to institutional and local regulations for hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste:
-
All disposable PPE (gloves, gowns, masks), weigh boats, and other materials contaminated with solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps used for administering this compound in animal studies must be disposed of in a designated sharps container for hazardous materials.
-
Decontamination and Spill Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
For Powder Spills:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: This includes respiratory protection.
-
Cover the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
Wet the Material: Carefully dampen the absorbent material with a 70% ethanol solution to minimize dust.
-
Clean the Area: Using forceps, carefully pick up the wetted absorbent material and place it in a sealed hazardous waste bag.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a surface decontaminant effective against cytotoxic compounds), followed by 70% ethanol, and finally, water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
For Solution Spills:
-
Evacuate and Secure: Alert others and restrict access.
-
Don Appropriate PPE.
-
Contain the Spill: Use absorbent pads or granules to contain the liquid.
-
Absorb the Liquid: Cover the spill with absorbent material, working from the outside in.
-
Clean the Area: Place the used absorbent material into a sealed hazardous waste bag.
-
Decontaminate: Decontaminate the spill area as described for powder spills.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Experimental Protocols
In Vitro Cell-Based Assays
This compound has been shown to induce the degradation of the EML4-ALK fusion protein in various cancer cell lines. A general protocol for assessing its activity is as follows:
-
Cell Culture: Culture EML4-ALK positive cell lines (e.g., H3122 non-small cell lung cancer cells) in appropriate media and conditions.
-
Treatment:
-
Plate cells at a suitable density.
-
Treat cells with varying concentrations of this compound (typically in the nanomolar to low micromolar range). Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 4, 8, 16, 24 hours) to assess time-dependent effects.
-
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the levels of total ALK and phosphorylated ALK (p-ALK) to confirm protein degradation and inhibition of signaling.
-
Cell Viability Assays: Use assays such as MTS or CellTiter-Glo to assess the effect of this compound on cell proliferation and viability.
-
In Vivo Animal Studies
This compound has demonstrated oral bioavailability and anti-tumor activity in mouse xenograft models. A representative in vivo study protocol is outlined below:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice) bearing xenografts of EML4-ALK positive human cancer cells.
-
Dosing and Administration:
-
This compound is orally bioavailable.
-
A typical dosing regimen might be 10 mg/kg administered orally, once or twice daily.[1]
-
Prepare the dosing solution as described in the "Reconstitution and Preparation of Stock Solutions" section.
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for ALK and p-ALK levels) to confirm target engagement and degradation in vivo.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
